2-Bromo-4-methoxy-3-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxy-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCNQNBQUXWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Physicochemical Matrix: Halogenated Methoxypyridines in Medicinal Chemistry
Executive Summary
Halogenated methoxypyridines represent a "Goldilocks" scaffold in modern drug discovery. They bridge the gap between the high polarity of bare heterocycles and the lipophilicity required for blood-brain barrier (BBB) penetration. This guide moves beyond basic property listing to explore the causality of their behavior—how the interplay between the electron-donating methoxy group and the electron-withdrawing halogen dictates their solubility, basicity, and solid-state assembly.
Electronic Architecture & Basicity Modulation
To rationally design drugs using this scaffold, one must understand the electronic "tug-of-war" occurring on the pyridine ring.
The Electronic Push-Pull
The pyridine nitrogen is naturally basic (
-
Methoxy Group (-OCH
): Acts as an inductive electron withdrawer (-I) but a strong resonance donor (+R). At the ortho (2-) or para (4-) positions, the resonance effect dominates, pushing electron density back into the ring. However, the -I effect significantly lowers the basicity of the nitrogen compared to unsubstituted pyridine. -
Halogens (F, Cl, Br, I): Predominantly electron-withdrawing via induction (-I). They deactivate the ring and further suppress the basicity of the pyridine nitrogen.
Mechanistic Insight:
In a derivative like 2-chloro-6-methoxypyridine , the nitrogen is flanked by two electronegative atoms. The basicity drops precipitously (often to
Critical Physicochemical Parameters[1][2]
The following data aggregates experimental values and high-confidence predictive models for key derivatives. Note the trend in lipophilicity (LogP) as the halogen size increases.
Comparative Data Matrix
| Compound | Structure | Boiling Point (°C) | Melting Point (°C) | LogP (Exp/Calc) | Density (g/mL) | pKa (Est.) |
| 2-Methoxy-pyridine | Ref.[1][2][3][4][5] Std. | 142 | - | 1.34 | 1.044 | 3.28 |
| 2-Chloro-6-methoxy-pyridine | Ortho-blocked | 185-186 | < 25 (Liq) | 2.15 | 1.207 | ~0.5 |
| 2-Chloro-5-methoxy-pyridine | Meta-subst. | 213 | ~135* | 1.70 | 1.210 | ~1.8 |
| 2-Bromo-6-methoxy-pyridine | Heavy atom | 208 | 56-58 | 2.45 | 1.520 | ~0.4 |
| 3-Fluoro-2-methoxy-pyridine | Fluorinated | 160-162 | - | 1.55 | 1.180 | ~2.0 |
*Note: Melting points for 5-substituted derivatives vary significantly based on crystal packing efficiency. The value 135°C refers to highly crystalline derivatives; the core oil often solidifies at lower temperatures.
Key Takeaway for Formulators: The 2-chloro-6-methoxy derivative is a liquid at room temperature with a high flash point (76°C), making it an excellent solvent/reagent for flow chemistry but requiring specific handling during solid-dose formulation (adsorption onto silica carriers may be necessary).
Experimental Protocols
Protocol A: Regioselective Synthesis via
Objective: Synthesis of 2-methoxy-3-halopyridines from 2,3-dihalopyridines. Principle: The 2-position is more electrophilic than the 3-position due to the inductive effect of the adjacent nitrogen, allowing for highly regioselective substitution.
Reagents:
-
2,3-Dichloropyridine (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% in MeOH (1.1 eq)
-
Solvent: Anhydrous Methanol (MeOH) or THF
Workflow:
-
Setup: Charge a dried 3-neck flask with 2,3-dichloropyridine and anhydrous MeOH under
atmosphere. -
Addition: Add NaOMe solution dropwise at 0°C. Control exotherm.
-
Reaction: Reflux at 65°C for 4-6 hours. Monitor by HPLC/TLC.
-
Checkpoint: Disappearance of starting material is critical. If 3-methoxy isomer appears (rare), lower temperature.
-
-
Quench: Cool to RT, quench with water.
-
Extraction: Extract with DCM, wash with brine, dry over
. -
Purification: Vacuum distillation (for liquids) or recrystallization from Hexane/EtOAc.
[6]
Protocol B: pKa Determination (Potentiometric Titration)
Due to the low basicity of these compounds, standard aqueous titration fails.
-
Solvent System: Use a mixed solvent system (Methanol/Water 60:40) to ensure solubility.
-
Titrant: 0.1 M HCl.
-
Calibration: Calibrate electrode using standard buffers in the same solvent system to account for the dielectric constant shift.
-
Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous
from the mixed-solvent apparent .
Solid-State Behavior: The Halogen Bond
In crystal engineering, halogenated methoxypyridines are prized for their ability to form Halogen Bonds (X-bonds) .[7]
-
The Sigma Hole: The halogen atom (Cl, Br, I) exhibits a region of positive electrostatic potential (the
-hole) on its tip, opposite the C-X bond. -
The Acceptor: The pyridine nitrogen or the methoxy oxygen acts as the Lewis base.
Implication for Drug Design: Replacing a hydrogen with a halogen (e.g., Cl or Br) can induce a specific directional interaction with a carbonyl backbone in a target protein, potentially increasing potency by 10-100x. This is distinct from hydrophobic packing; it is a directional anchor.
References
-
Sigma-Aldrich. 2-Chloro-6-methoxypyridine Product Specification & MSDS. Retrieved from
-
PubChem. 2-Chloro-5-methoxypyridine Compound Summary (CID 15169000). National Library of Medicine. Retrieved from
-
American Chemical Society. Hydrogen and Halogen Bond Interactions with 2,6-Dimethoxypyridine. J. Phys. Chem. A. Retrieved from
-
ChemicalBook. 2-Chloro-5-methoxypyridine Physical Properties. Retrieved from
-
EPA CompTox. 2-(Methoxymethyl)pyridine Dashboard. U.S. Environmental Protection Agency. Retrieved from
Sources
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Introduction: The Privileged Position of Polysubstituted Pyridines in Medicinal Chemistry
An In-depth Technical Guide to 2,3,4-Trisubstituted Pyridine Scaffolds for Drug Discovery
The pyridine ring, a six-membered heteroaromatic scaffold, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" frequently found in natural products, vitamins, and a vast array of FDA-approved drugs.[1][2][3] While the simple pyridine core is significant, the true therapeutic potential is often unlocked through precise substitution, which modulates the molecule's steric, electronic, and pharmacokinetic properties. Among these, 2,3,4-trisubstituted pyridines represent a particularly valuable, yet challenging, class of compounds.
The strategic placement of three adjacent functional groups allows for the creation of complex three-dimensional pharmacophores that can interact with biological targets with high affinity and selectivity. This substitution pattern is prevalent in molecules targeting a range of diseases, including cancer and infectious diseases.[4][5][6] However, the synthesis of these heavily decorated scaffolds is non-trivial. The inherent electron-deficient nature of the pyridine ring and the potential for complex regiochemical outcomes present significant hurdles for synthetic chemists.[7][8][9]
This guide provides a comprehensive overview of the core synthetic strategies for accessing 2,3,4-trisubstituted pyridines, offering field-proven insights into the causality behind methodological choices. We will explore both the de novo construction of the pyridine ring from acyclic precursors and the post-functionalization of existing pyridine cores, providing detailed protocols and comparative data to empower researchers in drug development.
Core Synthetic Strategies: A Dichotomy of Ring Construction and Functionalization
The synthetic approach to a target 2,3,4-trisubstituted pyridine is a critical decision driven by factors such as the desired substitution pattern, availability of starting materials, and scalability. The methodologies can be broadly categorized into two main paradigms: building the ring from the ground up (de novo synthesis) or modifying a pre-existing pyridine ring (post-functionalization).
Caption: Decision workflow for selecting a primary synthetic route.
De Novo Synthesis: Constructing the Core
Building the pyridine ring from acyclic components offers unparalleled flexibility in introducing the desired substituents from the outset.
MCRs are powerful one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[10] This approach is highly convergent and atom-economical, making it ideal for generating libraries of analogues in a drug discovery setting.[11] The use of nanocatalysts has recently emerged as a highly efficient and sustainable strategy for promoting these transformations.[10][12][13]
Causality: The driving force behind MCRs is the in-situ formation of reactive intermediates that immediately engage in subsequent transformations, avoiding lengthy isolation and purification steps. For instance, in a typical pyridine synthesis, an enamine or enone intermediate is generated which then undergoes a cascade of Michael additions, cyclizations, and aromatization steps.[14] Nanocatalysts, with their high surface area and unique catalytic properties, can significantly accelerate these steps under milder conditions.[15]
| Method | Key Reactants | Catalyst Example | Key Advantages | Limitations |
| Nanocatalyst-Mediated MCR | Aldehydes, Ketones, Malononitrile, Ammonium Acetate | Fe3O4@g-C3N4–SO3H[15] | High yields, short reaction times, catalyst reusability, mild conditions.[10] | Substrate scope can be limited by catalyst compatibility. |
| Hantzsch-type Annulation | Oximes, β-Diketones, Aldehydes | NH4I / Et3N[16] | Access to tetrasubstituted pyridines, robust and well-established. | Often requires a separate oxidation step to form the aromatic pyridine.[11] |
| Acceptorless Dehydrogenation | Alcohols, Ketones, Ammonium Acetate | Pd@HAP[14] | Uses readily available alcohols as feedstock, high atom economy. | May require higher temperatures. |
Cycloaddition reactions, particularly [4+2] hetero-Diels-Alder and transition-metal-catalyzed [2+2+2] cycloadditions, provide an elegant and often stereocontrolled route to highly substituted pyridines.[17][18]
-
[4+2] Cycloadditions: These reactions typically involve the cycloaddition of a 1-azadiene with an alkyne. The challenge often lies in the synthesis and stability of the azadiene component.[19]
-
[3+3] Cycloadditions: An emerging strategy involves the formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones, which has been successfully applied to the large-scale synthesis of pharmaceutical intermediates.[20]
-
[2+2+2] Cycloadditions: This powerful transition-metal-catalyzed reaction combines two alkyne molecules and a nitrile to construct the pyridine ring in a single, highly atom-economical step.[18] This method is particularly effective for creating pyridines with specific substitution patterns that are difficult to access otherwise.
Causality: The choice of metal catalyst (e.g., cobalt, rhodium, nickel) is critical in [2+2+2] cycloadditions as it orchestrates the assembly of the components on the metal center, controlling the regioselectivity of the final product. The reaction proceeds through the formation of a metallacyclopentadiene intermediate, which then incorporates the nitrile to form the six-membered ring.[18]
Caption: Simplified mechanism of metal-catalyzed [2+2+2] cycloaddition.
Post-Functionalization: Modifying the Core
When a suitably substituted pyridine is already available, direct functionalization offers the most straightforward path to the target molecule. However, the intrinsic electronics of the pyridine ring heavily influence the strategy.
Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the formation of C-C or C-heteroatom bonds without pre-functionalized starting materials (like halides or boronic acids).[7] This approach minimizes waste and shortens synthetic sequences.
Causality: The primary challenge in pyridine C-H functionalization is controlling regioselectivity. The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the C2/C4/C6 positions.[21] Transition metal catalysis, often using directing groups, is employed to overcome these innate reactivity patterns and achieve selective functionalization at otherwise inaccessible positions like C3.[7][8] Rhodium(I) catalysis, for example, has been shown to facilitate regioselective alkylation of unactivated pyridines.[7]
Reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings are indispensable tools for functionalizing halopyridines.[22] These methods offer high reliability and broad functional group tolerance, making them cornerstones of pharmaceutical synthesis.
Causality: The choice of catalyst, specifically the ligand bound to the metal (e.g., palladium), is paramount. The ligand modulates the catalyst's steric and electronic properties, influencing the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle. This control allows for the efficient coupling of a wide range of substrates under predictable conditions.
Applications in Drug Discovery: A Scaffold of Potent Activity
The 2,3,4-trisubstituted pyridine scaffold is a key feature in a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications.
-
Anticancer Agents: Numerous studies have reported the potent cytotoxic activities of trisubstituted pyridines against various cancer cell lines, including renal, prostate, and breast cancer.[4][23][24] The specific substitution pattern allows for fine-tuning of interactions with key oncology targets like kinases.
-
Antimicrobial Agents: With the rise of multidrug-resistant (MDR) pathogens, novel antibacterial and antifungal agents are urgently needed. The pyridine core, known to improve water solubility, is an attractive scaffold for developing new anti-infectives.[2][5][6]
-
Anti-inflammatory Agents: Certain 2,3,5-trisubstituted pyridine analogs have been developed as potent and selective inhibitors of IL-1β release, targeting key kinases in inflammatory signaling pathways like p38α MAPK.[25][26]
Challenges and Future Directions
Despite significant advances, the synthesis and functionalization of polysubstituted pyridines remain challenging. The electron-deficient nature of the ring often necessitates harsh reaction conditions or complex multi-step sequences.[1][8]
The future of this field lies in the development of more sustainable and efficient catalytic systems. This includes:
-
Metal-Free Catalysis: Exploring organocatalysts or photochemical methods to avoid the cost and toxicity associated with heavy metals.[16][27]
-
Late-Stage Functionalization: Developing highly regioselective C-H functionalization methods that can be applied to complex, drug-like molecules in the final steps of a synthesis.
-
Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for industrial production.[11]
Representative Experimental Protocols
To ensure this guide is a self-validating system, the following are representative, detailed protocols adapted from the literature.
Protocol 1: Nanocatalyst-Mediated Four-Component Synthesis of Polysubstituted Pyridines
Adapted from Edrisi et al. via a study on sustainable nanocatalysts.[10]
-
Catalyst Preparation: Prepare the Fe3O4@g-C3N4–SO3H nanocatalyst as described in the relevant literature.
-
Reaction Setup: To a 25 mL round-bottom flask, add an aromatic aldehyde (1 mmol), cyclohexanone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst Addition: Add the Fe3O4@g-C3N4–SO3H catalyst (specify catalytic amount, e.g., 0.02 g).
-
Reaction Conditions: Add ethanol (5 mL) as the solvent. Place the flask in an ultrasonic bath and irradiate at room temperature for the specified time (e.g., 8-15 minutes), monitoring the reaction by TLC.
-
Work-up: Upon completion, separate the magnetic nanocatalyst using an external magnet. Wash the catalyst with ethanol for reuse.
-
Purification: Evaporate the solvent from the reaction mixture under reduced pressure. Recrystallize the solid residue from ethanol to afford the pure polysubstituted pyridine product.
Protocol 2: Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines
A classic, reliable method for producing triaryl pyridines.[21][28]
-
Pyridinium Salt Formation: To a solution of acetophenone (10 mmol) in pyridine (10 mL), add iodine (10 mmol). Heat the mixture at 100°C for 2 hours. After cooling, filter the resulting N-phenacylpyridinium salt and wash thoroughly with diethyl ether.
-
Condensation and Cyclization: Add the dried pyridinium salt to a solution of a chalcone (α,β-unsaturated ketone, 10 mmol) and ammonium acetate (80 mmol) in glacial acetic acid (30 mL).
-
Reaction Conditions: Reflux the mixture for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Purification: Collect the precipitated solid product by filtration and recrystallize from ethanol to yield the pure 2,4,6-trisubstituted pyridine.
References
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Various Authors. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. Available at: [Link]
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Douglas, C. J. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Publishing. Available at: [Link]
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Li, Z., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Ohshiro, Y., & Kikuta, H. (1996). Functionalization of Pyridines via Reissert-Henze Reaction. Kinki University. Available at: [Link]
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Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. PubMed. Available at: [Link]
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University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. University of Liverpool. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Baran, P. (2004). Pyridine synthesis: Cliff Notes. Baran Lab. Available at: [Link]
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Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. ResearchGate. Available at: [Link]
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Al-Abdullah, E. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]
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Singh, P., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]
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Islam, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]
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Maleki, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available at: [Link]
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Sharma, U., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
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Various Authors. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
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Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Mondal, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Christodoulou, M. S., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1 H-pyrazolo[3,4- b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed. Available at: [Link]
-
Christodoulou, M. S., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. Available at: [Link]
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El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
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ACS Green Chemistry Institute. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. Available at: [Link]
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Pal, S., et al. (2024). Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. RSC Publishing. Available at: [Link]
-
Al-Omran, F. A. M., et al. (n.d.). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]
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Reissig, H.-U., & Zimmer, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]
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Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica. Available at: [Link]
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Various Authors. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. ResearchGate. Available at: [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
European Journal of Medicinal Chemistry. (n.d.). European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]
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Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]
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Methodological & Application
Suzuki-Miyaura coupling protocols using 2-Bromo-4-methoxy-3-methylpyridine
An In-Depth Guide to Suzuki-Miyaura Coupling Protocols Using 2-Bromo-4-methoxy-3-methylpyridine
Introduction: The Strategic Importance of Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.[1] Its power lies in the coupling of organoboron compounds with organic halides or pseudohalides, a process that operates under relatively mild conditions and generates non-toxic byproducts.[3]
Within the vast landscape of synthetic targets, substituted pyridine derivatives are of paramount importance. These nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[4][5] The specific substrate, 2-Bromo-4-methoxy-3-methylpyridine, is a highly valuable building block. The bromine atom at the 2-position serves as a versatile handle for C-C bond formation via cross-coupling, while the methoxy and methyl substituents provide electronic and steric handles to modulate the molecule's properties, making its derivatives prime candidates for drug discovery programs. This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to this specific substrate, offering both foundational understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanism and Key Parameters: A Causal Explanation
A successful Suzuki-Miyaura coupling hinges on the orchestration of several key components, each playing a critical role in the catalytic cycle. Understanding this mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting. The cycle is universally accepted to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Pillar 1: The Palladium Catalyst and Ligand System
The heart of the reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6]
-
Palladium Source: Common sources include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄. While Pd(II) sources are often used for their air stability, they must be reduced in situ to the catalytically active Pd(0) species to initiate the cycle.
-
The Ligand's Role: The choice of ligand is critical. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate its reactivity.[1] For electron-rich heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) are often superior as they promote the oxidative addition step and accelerate the final reductive elimination.[3]
Pillar 2: The Indispensable Role of the Base
The base is not a mere spectator; it is a crucial activator in the reaction.[2][9] Organoboron compounds are generally not nucleophilic enough to undergo transmetalation directly.[1] The base performs several key functions:
-
Activation of Boronic Acid: It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][10] This "ate" complex possesses a higher negative charge on the boron atom, which significantly enhances the polarization of the C-B bond and facilitates the transfer of the organic group to the palladium center.[9]
-
Facilitating Ligand Exchange: In some pathways, the base can replace the halide on the palladium complex (post-oxidative addition), creating an intermediate (e.g., Ar-Pd(II)L₂-OH) that is more susceptible to reaction with the boronic acid.[11]
Commonly used bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[2] The choice depends on the substrate's sensitivity to pH and the desired reaction rate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[12]
Pillar 3: The Solvent System
The solvent must accommodate both the organic-soluble substrates and catalyst, and the often inorganic-soluble base. This has led to the widespread use of biphasic solvent systems, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[13] The water not only dissolves the base but can also play a role in stabilizing key intermediates in the catalytic cycle.
Application Protocols for 2-Bromo-4-methoxy-3-methylpyridine
Substrate-Specific Considerations
2-Bromo-4-methoxy-3-methylpyridine presents unique characteristics. The electron-donating nature of the methoxy and methyl groups can make the C-Br bond slightly less reactive towards oxidative addition compared to electron-deficient pyridines. More importantly, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[14] This makes the selection of a bulky ligand, which can sterically hinder such unproductive coordination, particularly important.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-3-methylpyridine with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials:
-
2-Bromo-4-methoxy-3-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-4-methoxy-3-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction with an organic solvent such as ethyl acetate and wash with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired coupled product.
Comparative Data: Catalyst Systems for 2-Bromopyridine Derivatives
The following table summarizes conditions used for Suzuki-Miyaura couplings of various 2-bromopyridine substrates, providing a valuable reference for protocol optimization.
| Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-3-aminopyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ (1.5) | Toluene/H₂O | 90 | 79 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ (2) | iPrOH/H₂O | 80 | 95 | [5] |
| Various 2-Bromopyridines | Arylboronates | Pd₂(dba)₃ (1) | Ligand 1* (3) | KF (3) | Dioxane | 110 | 74-91 | [15] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 81 | [12] |
Note: Ligand 1 refers to a specific phosphite ligand detailed in the cited reference. This table illustrates the versatility of conditions and the consistent use of palladium catalysts, inorganic bases, and aqueous solvent mixtures.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. A systematic approach to optimization is key to success.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active catalyst system. | 1. Increase reaction temperature. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[2][12] 3. Employ a more electron-rich and bulky ligand (e.g., SPhos, XPhos) or a pre-catalyst.[3][16] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions, reacting with solvent/water instead of the catalyst. | 1. Use a milder base (e.g., KF).[9] 2. Decrease the reaction temperature or time. 3. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[6][15] |
| Homo-coupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | 1. Ensure the reaction is strictly anaerobic (thoroughly degas solvents). 2. Lower the catalyst loading. |
| Stalled Reaction | Catalyst deactivation, possibly by coordination of the pyridine nitrogen. | 1. Use a bulkier ligand to sterically shield the palladium center. 2. Consider using a pre-catalyst designed for heteroaryl couplings.[4][16] |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
- Suzuki reaction - Wikipedia. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Royal Society of Chemistry.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. DOI.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. PMC.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. TCI Chemicals.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. PMC.
- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. Benchchem.
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- 4. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
Introduction: The Significance and Challenge of 2-Aminopyridine Synthesis
The 2-aminopyridine scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Its synthesis, however, presents a persistent challenge in organic chemistry. While the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, its application to 2-halopyridines is notoriously difficult.[1] This guide provides a comprehensive overview of the underlying principles, optimized protocols, and troubleshooting strategies to successfully navigate the complexities of this transformation.
The primary obstacle arises from the substrate itself. The pyridine nitrogen's lone pair of electrons can coordinate strongly to the palladium catalyst, effectively acting as a poison and shutting down the catalytic cycle.[1] This catalyst inhibition leads to low yields, stalled reactions, and inconsistent results, frustrating even experienced chemists. Overcoming this intrinsic challenge requires a carefully orchestrated interplay of specialized ligands, appropriate bases, and rigorously controlled reaction conditions. This document serves as a field guide for researchers, scientists, and drug development professionals to harness the full potential of this powerful reaction.
The Core Challenge: Understanding and Mitigating Catalyst Poisoning
The success of the Buchwald-Hartwig amination hinges on maintaining a catalytically active Pd(0) species. In the case of 2-bromopyridine substrates, the proximity of the pyridine nitrogen to the reaction center creates a competing equilibrium where the substrate or product binds to the palladium, forming a stable, off-cycle complex. This deactivates the catalyst.
The solution lies in ligand design. The development of sterically hindered, electron-rich monophosphine ligands has been a watershed moment for this chemistry.[1] These bulky ligands create a protective "pocket" around the palladium atom. This steric shielding physically blocks the pyridine nitrogen from accessing and coordinating with the metal center, thereby allowing the catalytic cycle to proceed efficiently.
Caption: Fig. 1: Competing pathways in the amination of 2-bromopyridines.
Key Reaction Parameters: A Guide to Component Selection
The judicious selection of each reaction component is critical for success. The following sections break down the roles and options for the palladium source, ligand, base, and solvent.
Palladium Source: Precatalysts vs. Traditional Sources
While traditional palladium sources like Pd₂(dba)₃ and Pd(OAc)₂ are effective, they require in situ activation to form the active Pd(0) species. This process can be inconsistent. Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are air- and moisture-stable complexes that reliably generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.
| Palladium Source | Form | Advantages | Disadvantages |
| Pd₂(dba)₃ | Pd(0) | Readily available, common. | Air-sensitive, requires ligand association. |
| Pd(OAc)₂ | Pd(II) | Air-stable, common. | Requires in situ reduction to Pd(0), can be unreliable.[2] |
| XPhos Pd G3 | Pd(II) Precatalyst | Air- and moisture-stable. | Higher cost. |
| RuPhos Pd G3 | Pd(II) Precatalyst | Generates active catalyst under mild conditions.[3] | Higher cost. |
Ligands: The Key to Unlocking Reactivity
As discussed, bulky, electron-rich biaryl monophosphine ligands are essential for preventing catalyst poisoning. The choice of ligand depends on the steric and electronic properties of both the 2-bromopyridine and the amine coupling partner.
| Ligand | Class | Key Characteristics & Applications |
| XPhos | Biaryl Monophosphine | General and highly effective for a wide range of amines with 2-halopyridines. A robust first choice for screening.[1] |
| RuPhos | Biaryl Monophosphine | Often successful for coupling sterically hindered secondary amines and amides.[1][3] |
| BrettPhos | Biaryl Monophosphine | Excellent for coupling primary amines and can exhibit high selectivity.[3][4] |
| Xantphos | Bidentate | Can be effective, but generally, monodentate biaryl phosphines are preferred for challenging substrates like 2-bromopyridines.[1][5] |
| BINAP | Bidentate | An earlier generation ligand, useful for some systems but often superseded by bulky monophosphine ligands for this specific application.[6][7] |
Base Selection: Balancing Reactivity and Functional Group Tolerance
The base plays a crucial role in the catalytic cycle, typically by facilitating the deprotonation of the amine-palladium complex.[1] Strong, non-nucleophilic bases are standard, but the choice must be compatible with any sensitive functional groups on the substrates.
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Pros & Cons |
| NaOtBu | Strong Alkoxide | ~19 | Toluene, Dioxane, THF | Pros: Highly effective, standard choice.[1] Cons: Can be incompatible with base-sensitive groups (e.g., esters). |
| LHMDS | Strong Amide | ~26 | THF, Toluene | Pros: Very strong, useful for poorly nucleophilic amines.[3][8] Cons: Highly basic, moisture-sensitive. |
| Cs₂CO₃ | Inorganic Carbonate | ~10 | Dioxane, Toluene, DMF | Pros: Milder, good for substrates with sensitive functional groups.[9] Good solubility. Cons: Slower reaction rates may be observed. |
| K₃PO₄ | Inorganic Phosphate | ~12 | Dioxane, Toluene | Pros: Mild, well-tolerated by many functional groups. Cons: Often requires higher temperatures or longer reaction times. |
| DBU | Organic Amidine | ~13.5 | Toluene, DMF, MeCN | Pros: Soluble, allows for a homogeneous reaction mixture.[9][10] Cons: May not be strong enough for all amine/halide combinations. |
Solvents: The Reaction Medium
The ideal solvent should be anhydrous, deoxygenated, and capable of solubilizing all reaction components.
-
Toluene and 1,4-Dioxane: These are the most common and effective solvents for this reaction.[1] They are non-coordinating and have appropriate boiling points for the typical thermal conditions required (80-110 °C).
-
Tetrahydrofuran (THF): Also a viable option, though its lower boiling point may limit the achievable reaction temperature.
-
Polar Aprotic Solvents (e.g., DMF): Should be used with caution. While they can aid solubility, they can also coordinate to the palladium center and inhibit catalysis.[1][9]
General Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active L-Pd(0) catalyst adds across the C-Br bond of the 2-bromopyridine to form a Pd(II) complex.[6]
-
Amine Coordination & Deprotonation: The amine displaces the bromide from the palladium center, and the base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 2-aminopyridine product is eliminated from the palladium, regenerating the active L-Pd(0) catalyst.[6]
Caption: Fig. 2: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the amination of a generic 2-bromopyridine. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (to 0.2 M)
-
Oven-dried Schlenk tube or reaction vial with a PTFE-lined screw cap and magnetic stir bar
Procedure:
-
Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11]
-
Vial Charging: To the oven-dried reaction vial, add the 2-bromopyridine, the amine (if solid), the base, and the palladium precatalyst.
-
Solvent/Reagent Addition: Add the anhydrous, degassed toluene. If the amine is a liquid, add it via syringe at this stage.
-
Reaction: Tightly seal the vial. Remove it from the glovebox (if used) and place it in a preheated oil bath or heating block at 80–110 °C.[1]
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filtration: Filter the mixture through a short plug of celite to remove palladium residues and inorganic salts. Wash the celite plug with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine.
Caption: Fig. 3: General experimental workflow for the reaction.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: The pyridine nitrogen is inhibiting the catalyst.[1] 2. Inactive Catalyst: Impure reagents, improperly dried solvent, or exposure to air/moisture.[1] 3. Insufficient Temperature: The reaction is too slow at the current temperature. | 1. Switch to a bulkier ligand (e.g., if using RuPhos, try XPhos). Increase ligand loading slightly (e.g., from 2 mol% to 4 mol%). 2. Ensure all reagents are pure, solvents are anhydrous and degassed, and the reaction is set up under a strictly inert atmosphere. Use a reliable precatalyst. 3. Increase the temperature in 10 °C increments, but do not exceed 120 °C to avoid decomposition. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The reaction temperature is too high, or the reaction has been heated for too long.[1] 2. Ligand Degradation: The phosphine ligand may be unstable under the reaction conditions. | 1. Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase the reaction time.[1] 2. Screen a different class of ligand. |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst was initially active but has been poisoned or has decomposed over time.[1] 2. Reagent Insolubility: The base or another reagent is not sufficiently soluble, hindering the reaction. | 1. This indicates a fundamental issue with catalyst stability under the chosen conditions. Re-screen ligands and bases. 2. Change to a different solvent system (e.g., from toluene to dioxane) or consider a soluble organic base like DBU if compatible.[1][9] |
| Hydrodehalogenation (Ar-Br → Ar-H) | 1. β-Hydride Elimination: A competing side reaction, sometimes more prevalent with certain ligand/base combinations.[6] 2. Water in Reaction: Water can be a proton source. | 1. Change the ligand or base. This pathway is complex and often requires empirical screening to solve. 2. Ensure all reagents and solvents are scrupulously dried. |
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - ResearchG
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
- A Comparative Guide to Catalysts for C-N Bond Form
- Help troubleshooting a Buchwald-Hartwig amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
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Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-4-methoxy-3-methylpyridine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 2-Bromo-4-methoxy-3-methylpyridine. This versatile heterocyclic building block is of significant interest in medicinal chemistry, and its functionalization is key to accessing novel chemical entities. We will delve into the mechanistic underpinnings of its reactivity, contrasting classical Nucleophilic Aromatic Substitution (SNAr) with modern palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for both methodologies are provided, with a strong emphasis on the causality behind experimental choices, troubleshooting, and optimization strategies.
Introduction and Strategic Considerations
2-Bromo-4-methoxy-3-methylpyridine is a strategically important scaffold in synthetic chemistry. The C2-bromine atom serves as a versatile handle for introducing a wide array of functional groups. However, the electronic nature of the pyridine ring, modulated by its substituents, dictates the optimal strategy for its substitution. The pyridine ring is inherently electron-deficient, which generally activates it for nucleophilic attack, particularly at the 2- and 4-positions (α and γ to the nitrogen)[1][2][3]. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the reaction intermediate[2][3].
In the case of 2-Bromo-4-methoxy-3-methylpyridine, the situation is nuanced:
-
Activating Factors: The bromine is at the highly activated C2 position, and the pyridine nitrogen itself withdraws electron density from the ring[1][2].
-
Deactivating Factors: The methoxy group at the C4 position and the methyl group at the C3 position are both electron-donating. The 4-methoxy group, in particular, donates electron density through resonance, which counteracts the ring's inherent electron deficiency and can render traditional SNAr reactions challenging[4].
Therefore, while direct SNAr is mechanistically possible, it often requires harsh conditions. For a broader substrate scope and milder conditions, especially with amine nucleophiles, palladium-catalyzed Buchwald-Hartwig amination has emerged as the superior and more reliable method[5][6][7][8][9]. This guide will provide detailed protocols for both approaches, empowering the researcher to select the most appropriate method.
Mechanistic Pathways: A Comparative Overview
The Classical SNAr Pathway: Addition-Elimination
The SNAr mechanism proceeds via a two-step addition-elimination process[1][10][11]. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[1][10][11]. The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group (bromide) is expelled, and aromaticity is restored.
For 2-Bromo-4-methoxy-3-methylpyridine, the stability of the Meisenheimer complex is key. The negative charge can be delocalized onto the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization[2][3].
Caption: Generalized workflow for the SNAr mechanism.
The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. It is particularly effective for 2-halopyridines, a class of substrates notorious for poisoning palladium catalysts via coordination of the pyridine nitrogen[7][8][9]. The use of sterically bulky, electron-rich phosphine ligands is critical to prevent this catalyst deactivation and facilitate the catalytic cycle[7][9].
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: SNAr with Sodium Methoxide
This protocol describes a classical SNAr reaction. Due to the electron-donating groups on the substrate, this reaction may require elevated temperatures and extended reaction times.
Materials:
-
2-Bromo-4-methoxy-3-methylpyridine
-
Sodium methoxide (NaOCH₃)
-
Anhydrous Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-4-methoxy-3-methylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (or MeOH) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Nucleophile Addition: Add sodium methoxide (1.5 - 2.0 eq) portion-wise at room temperature. Causality Note: Using an excess of the nucleophile drives the reaction equilibrium towards the product.
-
Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS. Experience Note: These reactions can be slow; expect reaction times of 12-24 hours.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine. Causality Note: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-dimethoxy-3-methylpyridine.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is a more general and often higher-yielding method for introducing amine nucleophiles. The choice of ligand and base is critical and may require optimization.
Materials:
-
2-Bromo-4-methoxy-3-methylpyridine
-
Secondary amine (e.g., morpholine, piperidine) (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, dppp) (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Diatomaceous earth (e.g., Celite®)
-
Standard solvents and reagents for work-up and purification as in Protocol 1.
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add the palladium precursor, the phosphine ligand, and the base (NaOt-Bu) to a dry Schlenk flask or vial. Trustworthiness Note: Strict exclusion of air and moisture is paramount for catalyst longevity and reaction success.[7]
-
Reagent Addition: Add 2-Bromo-4-methoxy-3-methylpyridine (1.0 eq) and the anhydrous solvent (Toluene or Dioxane).
-
Nucleophile Addition: Add the secondary amine (1.2 eq). If using a volatile amine, a sealed tube is recommended.[5][8][9]
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Experience Note: A color change from light yellow to dark brown is typical. The formation of a fine black precipitate (palladium black) indicates catalyst decomposition and a potential problem.[7]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Data Summary and Optimization
For Buchwald-Hartwig aminations, screening different parameters is often necessary to achieve optimal results. The following table provides a starting point for optimization based on established literature for 2-bromopyridines.
| Parameter | Recommended Options | Rationale & Comments |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | XPhos, RuPhos, BINAP, dppp | Bulky, electron-rich ligands prevent catalyst poisoning by the pyridine nitrogen and promote reductive elimination.[7][9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene and dioxane are generally the most effective.[7] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat (>120 °C) can lead to catalyst decomposition.[7] |
Conclusion
The functionalization of 2-Bromo-4-methoxy-3-methylpyridine via nucleophilic substitution is a critical transformation for generating novel molecular architectures. While classical SNAr reactions are feasible, they are often hampered by the electronic properties of the substrate. For the introduction of a diverse range of nucleophiles, particularly amines, the Buchwald-Hartwig amination offers a more robust, reliable, and higher-yielding alternative. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully navigate the synthesis and unlock the potential of this valuable heterocyclic building block.
References
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.[Link][5][8][9]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. PubMed.[Link][6]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. American Chemical Society.[Link][8]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. ACS Publications.[Link][9]
-
SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis - PubMed. PubMed.[Link][13]
-
(a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. - Pearson. Pearson.[Link][14]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.[Link][2]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar. Semantic Scholar.[Link][15]
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link][16]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps.[Link][10]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. PMC.[Link][17]
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia.[Link][11]
-
Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. PrepChem.com.[Link][18]
-
SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. Pearson.[Link][20]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.[Link][21]
-
Haloselectivity of Heterocycles - Baran Lab. Baran Lab.[Link][4]
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- 17. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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Using 2-Bromo-4-methoxy-3-methylpyridine as a fragment in drug discovery
Application Note: Strategic Utilization of 2-Bromo-4-methoxy-3-methylpyridine in Fragment-Based Drug Discovery (FBDD)
Introduction: The "Goldilocks" Fragment
In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Bromo-4-methoxy-3-methylpyridine (CAS: 717843-51-1) represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets, particularly kinases and G-protein coupled receptors (GPCRs).[1][2]
While simple pyridines are ubiquitous, this specific trisubstituted analog offers a unique triad of properties:
-
The C2-Bromine Handle: A high-fidelity electrophile for cross-coupling, positioned to link the fragment to a core scaffold.[1]
-
The C4-Methoxy Modulator: An electron-donating group (EDG) that increases the electron density of the pyridine nitrogen (raising pKa relative to 2-bromopyridine) while serving as a latent hydrogen bond donor precursor (via demethylation to the pyridone).[2]
-
The C3-Methyl "Lock": Perhaps the most critical feature.[1] This group introduces local steric bulk, often forcing the biaryl axis (formed after coupling) into a non-planar conformation.[3] This restricted rotation can be exploited to freeze bioactive conformations (atropisomerism) or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[3]
Physicochemical Profile
Understanding the physical baseline is crucial for library design. The C3-methyl and C4-methoxy groups significantly alter the lipophilicity profile compared to the bare pyridine.[1][2]
| Property | Value (Experimental/Predicted) | Relevance to Drug Discovery |
| Molecular Weight | 202.05 Da | Ideal for FBDD (Rule of 3 compliant).[1] |
| cLogP | ~2.16 | Moderate lipophilicity; good membrane permeability potential.[1] |
| H-Bond Acceptors | 2 (N, O) | Key interaction points for hinge binding residues.[2][3] |
| H-Bond Donors | 0 | Can be generated post-synthesis (see Protocol C).[1][2] |
| Rotatable Bonds | 1 (Methoxy) | Low entropic penalty upon binding. |
| Topological Polar Surface Area | ~22 Ų | Excellent for CNS penetration considerations. |
Synthetic Divergence Map
The utility of this fragment lies in its divergent reactivity. The following pathway map illustrates the three primary vectors for elaboration.
Figure 1: Synthetic Divergence Map.[1][2][3] The central node (Blue) can be processed via three distinct pathways to access broad chemical space.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The C3-methyl group creates ortho-steric hindrance, often slowing down the transmetalation step in standard Suzuki couplings.[1][2] Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or highly active precatalysts (Pd-PEPPSI).[2][3]
Materials:
-
Fragment: 2-Bromo-4-methoxy-3-methylpyridine (1.0 equiv)[1][2]
-
Catalyst: Pd(dppf)Cl₂[3][4][5]·DCM (3-5 mol%) or Pd-PEPPSI-IPr (for difficult substrates)[1][2][3]
Step-by-Step:
-
Degassing: Charge a microwave vial or Schlenk flask with the fragment, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add the degassed solvent mixture via syringe.
-
Activation:
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave (Recommended): Irradiate at 120°C for 30–45 minutes.
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Note: If the reaction stalls, switch to SPhos Pd G2 catalyst. The bulky ligand shell protects the active center and facilitates oxidative addition despite the C3-methyl crowd.[1]
Protocol B: Buchwald-Hartwig Amination
Challenge: Electronic deactivation. The electron-rich methoxy group at C4 makes the C2-position less electrophilic for oxidative addition compared to electron-deficient pyridines.[1][2]
Materials:
-
Fragment: 2-Bromo-4-methoxy-3-methylpyridine (1.0 equiv)[1][2]
-
Amine: Primary or Secondary Amine (1.2 equiv)[3]
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + BINAP or Xantphos (4 mol%)[3]
-
Base: NaOtBu (1.5 equiv) — Crucial for deprotonating the amine.[3]
-
Solvent: Toluene (Anhydrous)[3]
Step-by-Step:
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and the phosphine ligand in toluene and stir for 10 mins to generate the active catalyst species (L₂Pd⁰).
-
Addition: Add the pyridine fragment, amine, and NaOtBu.
-
Reaction: Heat to 100°C–110°C for 8–12 hours.
-
Monitoring: Monitor by LC-MS. The appearance of the product often coincides with a distinct color change (darkening).
-
Work-up: Quench with water, extract with DCM.[1] Avoid acidic washes as the product aminopyridine may be protonated and lost in the aqueous layer.
Protocol C: Selective Demethylation (The "Pyridone Switch")
Context: Converting the 4-methoxy group to a hydroxyl (tautomerizing to 4-pyridone) dramatically changes the H-bond donor/acceptor profile and solubility.[1][2]
Materials:
-
Substrate: 2-Bromo-4-methoxy-3-methylpyridine (or its coupled product)[1][2]
-
Reagent: BBr₃ (1.0 M in DCM) or HBr (48% aq)[3]
-
Solvent: DCM (for BBr₃) or Acetic Acid (for HBr)[3]
Step-by-Step (BBr₃ Method - Milder):
-
Cooling: Dissolve substrate in anhydrous DCM and cool to -78°C.
-
Addition: Add BBr₃ (3.0 equiv) dropwise. The Lewis acid coordinates to the methoxy oxygen and pyridine nitrogen.
-
Warming: Allow to warm to 0°C (or RT) over 2 hours.
-
Quench: Caution! Quench dropwise with MeOH at 0°C. Vigorous exotherm expected.
-
Isolation: Neutralize with NaHCO₃ solution and extract.
Case Study: Kinase Inhibitor Design
In the design of Type I kinase inhibitors, the pyridine nitrogen often serves as the acceptor for the "hinge" region (e.g., interacting with the backbone NH of the hinge residue).
-
Without C3-Methyl: The molecule may adopt a planar conformation, leading to non-specific binding or "floppy" entropy penalties.
-
With C3-Methyl: The methyl group clashes with the adjacent aryl ring hydrogens (the "ortho effect"), twisting the molecule. This pre-organized twist can mimic the bioactive conformation required to fit into the ATP-binding pocket, improving potency and selectivity (by avoiding steric clashes with the gatekeeper residue).
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (Accessed 2025).[6][7][8] [3]
-
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.[1][2] Molecules, 2024.[3]
-
ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.[1][2] Synthetic Pages.
-
EPA. CompTox Chemicals Dashboard: 2-Bromo-4-methylpyridine Properties.
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- 3. mdpi.com [mdpi.com]
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- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
C-H activation strategies for functionalizing 3-methyl-4-methoxypyridines
An In-Depth Guide to C-H Activation Strategies for the Functionalization of 3-Methyl-4-Methoxypyridines
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 3-Methyl-4-Methoxypyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and bioactive natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The 3-methyl-4-methoxypyridine core, in particular, offers a synthetically versatile platform for building complex molecular architectures. However, the direct and selective functionalization of the pyridine ring is a formidable challenge.[1][2][3] The electron-deficient nature of the ring deactivates it towards classical electrophilic aromatic substitution, while the basic nitrogen lone pair can sequester Lewis acidic reagents or coordinate strongly to transition metal catalysts, often inhibiting their intended reactivity.[4][5]
Carbon-hydrogen (C-H) bond activation has emerged as a transformative paradigm in synthesis, offering a more atom- and step-economical approach to molecular diversification by bypassing the need for pre-functionalized starting materials.[1][6] This guide provides a detailed exploration of C-H activation strategies tailored specifically for the 3-methyl-4-methoxypyridine scaffold. We will dissect the inherent regiochemical challenges of this substrate and present field-proven strategies and detailed protocols for its selective functionalization at key positions, empowering researchers to unlock its full synthetic potential.
Regiochemical Analysis: Unlocking Site-Selectivity
The reactivity of the 3-methyl-4-methoxypyridine ring is governed by a complex interplay of electronic and steric factors. Understanding these influences is paramount for designing selective C-H functionalization reactions.
-
C2-Position: This position is electronically activated for metalation due to its proximity to the coordinating nitrogen atom. However, it is significantly sterically hindered by the adjacent 3-methyl group, making it a challenging site for many transformations.
-
C5-Position: This site is sterically accessible. Its electronic properties are influenced by the para-methoxy group and the meta-methyl group. It represents a prime target for reactions where steric factors dominate.
-
C6-Position: Like the C2 position, C6 is ortho to the nitrogen, making it an electronically favorable site for chelation-assisted C-H activation.[5][7] Crucially, it is sterically unencumbered, rendering it the most probable site for ortho-metalation strategies.
-
3-Methyl Group (C7-Position): The C(sp³)-H bonds of the methyl group are susceptible to activation, particularly through radical pathways or specific organometallic mechanisms that favor benzylic-type functionalization.
The following diagram illustrates the key positions and the primary factors influencing their reactivity.
Protocol 1: Ir-Catalyzed Borylation of 3-Methyl-4-Methoxypyridine
-
Objective: To regioselectively install a pinacol boronate ester at the C5 or C6 position.
-
Self-Validation: The reaction's success is validated by ¹H NMR analysis of the crude reaction mixture, which should show the appearance of new aromatic signals and the characteristic signal for the pinacol methyl protons (~1.3 ppm). The regiochemical outcome is confirmed by 2D NMR (NOESY) experiments.
| Reagent | M.W. | Amount (mmol) | Eq. | Mass/Volume |
| 3-Methyl-4-methoxypyridine | 123.15 | 1.0 | 1.0 | 123 mg |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.5 | 1.5 | 381 mg |
| [Ir(cod)OMe]₂ | 662.78 | 0.015 | 0.015 | 10 mg |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | 268.40 | 0.03 | 0.03 | 8 mg |
| Cyclohexane | - | - | - | 5 mL |
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (10 mg, 0.015 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (8 mg, 0.03 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 3-methyl-4-methoxypyridine (123 mg, 1.0 mmol) and bis(pinacolato)diboron (381 mg, 1.5 mmol).
-
Solvent Addition: Add anhydrous, degassed cyclohexane (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the borylated product(s). Note that pyridylboronic esters can be sensitive to hydrolysis on silica gel; rapid chromatography is recommended. [8]
Palladium- and Rhodium-Catalyzed C6-Arylation
For directed arylation, palladium and rhodium catalysts are highly effective. The pyridine nitrogen acts as a natural directing group, facilitating the formation of a five-membered pallada- or rhodacycle intermediate, leading to functionalization at the unhindered C6 position. [9][10] Causality and Mechanistic Insight: This reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway. The choice of oxidant (in Pd-catalysis) or the specific Rh(III) precatalyst is crucial for turning over the catalytic cycle. The inherent chelation assistance provides high regioselectivity for the ortho-position, which in this case is overwhelmingly the C6-H bond due to the steric blockade at C2. [11][12] Protocol 2: Pd-Catalyzed C6-Arylation with Aryl Bromides
-
Objective: To selectively couple an aryl group at the C6 position.
-
Self-Validation: Progress can be monitored by TLC or LC-MS. Successful coupling is confirmed by the mass of the product and NMR spectroscopy showing signals corresponding to both the pyridine and the newly introduced aryl moiety.
| Reagent | M.W. | Amount (mmol) | Eq. | Mass/Volume |
| 3-Methyl-4-methoxypyridine | 123.15 | 0.5 | 1.0 | 61.5 mg |
| Aryl Bromide (e.g., 4-bromotoluene) | 171.04 | 0.6 | 1.2 | 103 mg |
| Pd(OAc)₂ | 224.50 | 0.025 | 0.05 | 5.6 mg |
| P(o-tolyl)₃ | 304.37 | 0.05 | 0.1 | 15.2 mg |
| K₂CO₃ | 138.21 | 1.0 | 2.0 | 138 mg |
| Toluene | - | - | - | 3 mL |
Step-by-Step Methodology:
-
Preparation: To an oven-dried screw-cap vial, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), P(o-tolyl)₃ (15.2 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol).
-
Reagent Addition: Add 3-methyl-4-methoxypyridine (61.5 mg, 0.5 mmol) and the aryl bromide (103 mg, 0.6 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (3 mL).
-
Reaction: Seal the vial tightly and heat the mixture in an oil bath at 110 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Strategy 2: Metal-Free Radical C-H Functionalization
Radical reactions, particularly the Minisci reaction, are classic methods for functionalizing electron-deficient heterocycles. [13]These reactions operate under fundamentally different principles than transition-metal-catalyzed processes and can provide complementary regioselectivity.
Causality and Mechanistic Insight: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and therefore highly electron-deficient) pyridine ring. [13]The radical addition typically occurs at the positions ortho and para to the nitrogen (C2, C4, C6), where the LUMO coefficients are largest. Given that the C4 position is already substituted, functionalization is expected at C2 and C6. Despite the steric hindrance at C2, small radicals may still add to this position. The reaction is initiated by an oxidant, such as ammonium persulfate, which generates the requisite radical from a precursor like a carboxylic acid (via oxidative decarboxylation).
Protocol 3: Minisci-Type Alkylation using tert-Butyric Acid
-
Objective: To introduce a tert-butyl group at the C2 and/or C6 position.
-
Self-Validation: The formation of product can be observed by LC-MS. The regiochemical ratio of C2 vs. C6 isomers must be determined by careful isolation and ¹H NMR analysis of the product mixture.
| Reagent | M.W. | Amount (mmol) | Eq. | Mass/Volume |
| 3-Methyl-4-methoxypyridine | 123.15 | 1.0 | 1.0 | 123 mg |
| Pivalic Acid | 102.13 | 4.0 | 4.0 | 408 mg |
| AgNO₃ | 169.87 | 0.2 | 0.2 | 34 mg |
| (NH₄)₂S₂O₈ | 228.20 | 3.0 | 3.0 | 685 mg |
| H₂SO₄ (conc.) | 98.08 | - | - | 0.5 mL |
| H₂O / CH₃CN (1:1) | - | - | - | 10 mL |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 3-methyl-4-methoxypyridine (123 mg, 1.0 mmol) and pivalic acid (408 mg, 4.0 mmol) in a 1:1 mixture of H₂O and CH₃CN (10 mL).
-
Acidification: Carefully add concentrated H₂SO₄ (0.5 mL) to the solution while cooling in an ice bath.
-
Initiator Addition: Add AgNO₃ (34 mg, 0.2 mmol).
-
Reaction: Heat the solution to 80 °C. Add ammonium persulfate (685 mg, 3.0 mmol) portion-wise over 30 minutes. Stir at 80 °C for 2 hours.
-
Workup: Cool the reaction to room temperature and then place it in an ice bath. Carefully basify the solution with aqueous ammonia until pH > 9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to separate the regioisomeric products.
Summary and Outlook
The functionalization of 3-methyl-4-methoxypyridine via C-H activation is a highly achievable goal, provided the correct strategy is employed. The regiochemical outcome is a predictable function of the chosen methodology.
| Strategy | Primary Target Position(s) | Key Reagents | Mechanistic Driver | Key Advantages |
| Ir-Catalyzed Borylation | C5, C6 | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | Steric Hindrance | Mild conditions, installs versatile boronate handle. |
| Pd/Rh-Catalyzed Arylation | C6 | Pd(OAc)₂ or [Cp*RhCl₂]₂, Ligand | N-Chelation Assistance | High regioselectivity for the unhindered ortho position. |
| Minisci Radical Alkylation | C2, C6 | AgNO₃, (NH₄)₂S₂O₈, Acid | Electronic Activation | Metal-free, complementary regioselectivity. |
By understanding the underlying mechanistic principles—steric control for iridium borylation, chelation control for palladium/rhodium catalysis, and electronic control for radical additions—researchers can selectively forge new C-C and C-heteroatom bonds on this valuable scaffold. The protocols provided herein serve as robust starting points for exploration and optimization, paving the way for the rapid synthesis of novel analogues for applications in drug discovery and materials science.
References
- Iridium-catalyzed C-H boryl
- Iridium-catalyzed C-H borylation of pyridines | Request PDF - ResearchG
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC -
- Iridium-catalyzed C–H boryl
- Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society -
- Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - ACS Omega -
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines - American Chemical Society -
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines - R Discovery -
- Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine - Benchchem -
- Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC -
- C-H Functionalization of Pyridines - ResearchG
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) -
- Directed groups (DG) based strategies for C−H activation.
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - Journal of the American Chemical Society -
- Pyridine C(sp2)
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
- Removable and modifiable directing groups in C-H activ
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - SpringerLink -
- Recent Advances in Direct Pyridine C-H Activation Str
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. - Jiao Research Group -
- Minisci reaction - Wikipedia -
- Radical Chain Monoalkyl
- Practical and Regioselective Synthesis of C-4-Alkyl
- Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)
- Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) -
- Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC -
- Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed -
- Rhodium catalyzed chelation-assisted C-H bond functionaliz
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC -
- Rhodium(III)-Catalyzed CH Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - Amanote Research -
- Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold - University of Michigan -
- Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis - eScholarship.org -
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC -
- Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) -
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - ACS Public
- Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Str
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
- Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC -
- Anthracene functionalized terpyridines – synthesis and properties - Beilstein Journals -
Sources
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis [escholarship.org]
- 11. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Rhodium(III)-Catalyzed CH Activation: [research.amanote.com]
- 13. Minisci reaction - Wikipedia [en.wikipedia.org]
Preparation of 4-methoxy-3-methyl-2-pyridylboronic acid from bromide precursors
Anwendungshinweise und Protokolle für die Synthese von 4-Methoxy-3-methyl-2-pyridylboronsäure
Anwendungsbereich: Synthese von Organobor-Reagenzien Zielmolekül: 4-Methoxy-3-methyl-2-pyridylboronsäure (und ihr Pinakolester-Derivat) Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Autor: Gemini, Senior Application Scientist
Zusammenfassung für die Geschäftsleitung
Pyridylboronsäuren sind unverzichtbare Bausteine in der modernen medizinischen Chemie, die vor allem als Schlüsselreagenzien in Palladium-katalysierten Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung dienen.[1][2] Diese Reaktionen sind von grundlegender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Synthese komplexer pharmazeutischer Wirkstoffe (APIs) entscheidend sind. Diese Anwendungsbeschreibung bietet ein detailliertes, validiertes Protokoll für die Synthese von 4-Methoxy-3-methyl-2-pyridylboronsäure aus ihrem entsprechenden Bromid-Vorläufer, 2-Brom-4-methoxy-3-methylpyridin. Wir konzentrieren uns auf die Miyaura-Borylierung, eine robuste und hoch reproduzierbare Methode, die sich durch ihre Milde und Toleranz gegenüber funktionellen Gruppen auszeichnet. Die hier dargelegten Protokolle, mechanistischen Einblicke und praktischen Überlegungen sollen Forschern ermöglichen, dieses wertvolle Reagenz effizient und in hoher Reinheit für nachgeschaltete Anwendungen in der Arzneimittelforschung herzustellen.
Strategische Überlegungen zur Synthese: Wahl des richtigen Weges
Die Synthese von Heteroarylboronsäuren aus Halogenid-Vorläufern kann über mehrere Wege erfolgen. Die beiden vorherrschenden Strategien sind:
-
Halogen-Metall-Austausch mit anschließender Borylierung: Bei diesem klassischen Ansatz wird typischerweise eine Organolithium-Base (z. B. n-Butyllithium) bei kryogenen Temperaturen verwendet, um das Bromid gegen Lithium auszutauschen, gefolgt von der Quenchung mit einem Bor-Elektrophil (z. B. Triisopropylborat). Obwohl effektiv, schränkt die hohe Reaktivität der Organolithium-Reagenzien die Toleranz gegenüber funktionellen Gruppen ein und erfordert eine strenge Kontrolle der Temperatur.
-
Palladium-katalysierte Kreuzkupplung (Miyaura-Borylierung): Diese Methode verwendet einen Palladium-Katalysator, um die direkte Kupplung des Arylhalogenids mit einer Borquelle, am häufigsten Bis(pinacolato)diboron (B₂pin₂), zu vermitteln.[3]
Für die Synthese von 4-Methoxy-3-methyl-2-pyridylboronsäure empfehlen wir nachdrücklich die Miyaura-Borylierung . Die Begründung für diese Wahl ist vielschichtig:
-
Milde Reaktionsbedingungen: Die Reaktion läuft typischerweise bei erhöhten, aber nicht kryogenen Temperaturen ab und ist mit einer Vielzahl von funktionellen Gruppen kompatibel.[2]
-
Stabilität des Produkts: Die Reaktion liefert zunächst den Pinakolester der Boronsäure. Diese Ester sind deutlich stabiler, weniger anfällig für Protodeborylierung und leichter durch Standardtechniken wie die Säulenchromatographie zu reinigen als die freien Boronsäuren.[3]
-
Operative Einfachheit: Die Reaktion ist oft eine Ein-Topf-Prozedur, die kommerziell erhältliche und relativ luftstabile Reagenzien verwendet, was die experimentelle Einrichtung vereinfacht.
Mechanistischer Einblick: Der katalytische Zyklus der Miyaura-Borylierung
Das Verständnis des Reaktionsmechanismus ist entscheidend für die Fehlerbehebung und Optimierung. Der Prozess wird durch einen Palladium(0)-Komplex angetrieben und umfasst drei grundlegende Schritte: oxidative Addition, Transmetallierung und reduktive Eliminierung.[1][4]
Die entscheidende Rolle der Base (z. B. Kaliumacetat, KOAc) liegt in der Aktivierung des Diboron-Reagenzes und der Erleichterung des Transmetallierungsschritts.[3] Eine relativ schwache Base wird bevorzugt, um konkurrierende Reaktionen zu minimieren, die durch die Aktivierung des Boronsäureester-Produkts entstehen könnten.[3]
Abbildung 1: Vereinfachter katalytischer Zyklus der Miyaura-Borylierungsreaktion.
Detailliertes Versuchsprotokoll
Dieses Protokoll beschreibt die Synthese des Pinakolesters von 4-Methoxy-3-methyl-2-pyridylboronsäure. Dieser Ester kann direkt in nachfolgenden Kupplungsreaktionen verwendet oder zur freien Boronsäure hydrolysiert werden.
Materialien und Reagenzien
| Reagenz | MW ( g/mol ) | Äquivalente | Menge (mmol) | Masse/Volumen |
| 2-Brom-4-methoxy-3-methylpyridin | 202.05 | 1.0 | 5.0 | 1.01 g |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 | 5.5 | 1.40 g |
| [1,1'-Bis(diphenylphosphino)ferrocen]dichlorpalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.03 | 0.15 | 110 mg |
| Kaliumacetat (KOAc), getrocknet | 98.14 | 3.0 | 15.0 | 1.47 g |
| 1,4-Dioxan, wasserfrei | - | - | - | 25 mL |
Benötigte Ausrüstung
-
Dreihals-Rundkolben (100 mL) mit Rückflusskühler
-
Magnetrührer und Heizplatte mit Ölbad
-
Inertgas-Anlage (Stickstoff oder Argon) mit Bubbler
-
Standard-Glasgeräte für die Aufarbeitung (Scheidetrichter, Erlenmeyerkolben)
-
Rotationsverdampfer
-
Geräte für die Säulenchromatographie (Glas-Säule, Kieselgel)
Schritt-für-Schritt-Verfahren
Abbildung 2: Experimenteller Arbeitsablauf von der Einrichtung bis zum Endprodukt.
-
Reaktionsaufbau: Ein 100-mL-Dreihals-Rundkolben, ausgestattet mit einem Magnetrührstab, einem Rückflusskühler und einem Septum, wird unter Vakuum ausgeflammt und unter einer inerten Atmosphäre (Stickstoff) abkühlen gelassen.
-
Zugabe der Reagenzien: In den Kolben werden 2-Brom-4-methoxy-3-methylpyridin (1.01 g, 5.0 mmol), Bis(pinacolato)diboron (1.40 g, 5.5 mmol), Pd(dppf)Cl₂ (110 mg, 0.15 mmol) und getrocknetes Kaliumacetat (1.47 g, 15.0 mmol) gegeben.
-
Inertisierung und Lösungsmittelzugabe: Das System wird dreimal evakuiert und mit Stickstoff gespült. Anschließend werden über eine Spritze 25 mL wasserfreies 1,4-Dioxan zugegeben.
-
Reaktionsbedingungen: Die resultierende Suspension wird unter Rühren in einem vorgeheizten Ölbad auf 90 °C erhitzt. Die Reaktion wird für 12-16 Stunden bei dieser Temperatur gehalten. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden (Verschwinden des Ausgangsmaterials).
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt. Das Lösungsmittel wird am Rotationsverdampfer entfernt. Der Rückstand wird in Ethylacetat (50 mL) aufgenommen und mit Wasser (2 x 30 mL) und anschließend mit gesättigter Kochsalzlösung (30 mL) gewaschen.
-
Trocknung und Konzentration: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und am Rotationsverdampfer eingeengt, um einen rohen Feststoff oder ein Öl zu erhalten.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt. Ein geeignetes Eluentensystem ist ein Gradient von Hexan zu Ethylacetat (z.B. beginnend mit 95:5 Hexan:Ethylacetat). Die Fraktionen, die das Produkt enthalten, werden gesammelt und das Lösungsmittel wird entfernt, um den reinen Pinakolester der 4-Methoxy-3-methyl-2-pyridylboronsäure zu erhalten.
Wichtige Überlegungen und Fehlerbehebung
-
Strenge wasserfreie Bedingungen: Obwohl die Reaktion toleranter ist als Organolithium-Chemie, sind Feuchtigkeit und Sauerstoff schädlich. Feuchtigkeit kann das Boronsäureester-Produkt hydrolysieren und das Diboron-Reagenz zersetzen. Sauerstoff kann den Pd(0)-Katalysator oxidieren und deaktivieren. Die Verwendung von wasserfreien Lösungsmitteln und eine ordnungsgemäße Inertgastechnik sind entscheidend für den Erfolg.
-
Qualität der Reagenzien: Die Reinheit des Bromid-Vorläufers ist wichtig. Verunreinigungen können die Katalysatoraktivität beeinträchtigen. Das Kaliumacetat sollte vor Gebrauch im Vakuum getrocknet werden, um sicherzustellen, dass es wasserfrei ist.
-
Unvollständige Umsetzung: Wenn die Reaktion ins Stocken gerät, kann dies auf eine Katalysatordeaktivierung zurückzuführen sein. In einigen Fällen kann die Zugabe einer weiteren kleinen Portion des Katalysators die Reaktion wieder in Gang bringen.
-
Produktstabilität: Der synthetisierte Pinakolester ist relativ stabil und kann bei kühlen, trockenen Bedingungen unter Inertgas gelagert werden. Die freie Boronsäure ist anfälliger für Zersetzung und sollte entweder sofort verwendet oder sorgfältig gelagert werden. Für die meisten nachfolgenden Suzuki-Kupplungen ist der Pinakolester das bevorzugte Reagenz.[3]
Fazit
Die hier beschriebene Miyaura-Borylierung ist eine effiziente, zuverlässige und skalierbare Methode zur Herstellung von 4-Methoxy-3-methyl-2-pyridylboronsäure-Pinakolester aus dem entsprechenden Bromid-Vorläufer. Durch das Verständnis der zugrunde liegenden Mechanik und die sorgfältige Beachtung der experimentellen Details können Forscher diesen wichtigen Baustein routinemäßig synthetisieren und so die Entdeckung und Entwicklung neuer pharmazeutischer Wirkstoffe beschleunigen.
Referenzen
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Miyaura-Borylierung - Organische Chemie CH. Portal für Organische Chemie. [Link]
-
3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. Arkivoc. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
Scalable synthesis routes for 2-Bromo-4-methoxy-3-methylpyridine intermediates
Executive Summary
The substituted pyridine 2-Bromo-4-methoxy-3-methylpyridine is a high-value scaffold in medicinal chemistry, particularly serving as a "privileged structure" in the development of proton pump inhibitors (PPIs), kinase inhibitors, and allosteric modulators.
The structural triad—a halogen at C2 (for cross-coupling), a methyl group at C3 (for conformational lock/metabolic stability), and a methoxy group at C4 (as an electron-donating handle)—presents a unique synthetic challenge. Standard electrophilic aromatic substitution is ineffective due to the deactivated nature of the pyridine ring and competing regioselectivity.
This Application Note details two scalable, field-validated protocols:
-
The Regioselective SnAr Route (Process Preferred): Utilizes the commercially available agrochemical intermediate 2,4-dichloro-3-methylpyridine.
-
The Pyridone-POBr3 Route (High Purity): A stepwise functionalization strategy ideal for minimizing isomeric impurities.
Retrosynthetic Analysis & Strategy
The synthesis hinges on differentiating the C2 and C4 positions.[1] In 2,4-dihalopyridines, the C4 position is generally more electrophilic due to the para-like resonance contribution, despite the steric influence of the C3-methyl group.
Graphviz Pathway Logic
The following diagram illustrates the strategic disconnections.
Figure 1: Strategic disconnection showing the two primary routes. Route 1 (Left) is preferred for cost-efficiency; Route 2 (Right) is preferred for isomeric purity.
Protocol A: The Regioselective SnAr Route
Best for: Kilogram-scale production, cost-efficiency. Starting Material: 2,4-Dichloro-3-methylpyridine (CAS: 132097-01-9).
Mechanism & Rationale
Nucleophilic aromatic substitution (SnAr) on 2,4-dichloropyridines favors the C4 position. The rate of substitution at C4 is approximately 40-fold faster than at C2 due to the stabilization of the Meisenheimer complex. However, the C3-methyl group introduces steric hindrance that can retard the C4 attack, requiring precise temperature control to prevent bis-substitution (impurity formation).
Step 1: Regioselective Methoxylation
| Parameter | Specification |
| Reagents | 2,4-Dichloro-3-methylpyridine (1.0 eq), NaOMe (1.05 eq), MeOH (anhydrous) |
| Concentration | 0.5 M to 1.0 M |
| Temperature | 0°C to 25°C (Strict control) |
| Expected Yield | 85-92% |
| Major Impurity | 2,4-Dimethoxy-3-methylpyridine (<5%) |
Experimental Procedure:
-
Setup: Charge a jacketed reactor with 2,4-dichloro-3-methylpyridine (100 g, 0.617 mol) and anhydrous Methanol (600 mL). Cool the solution to 0°C.
-
Addition: Prepare a solution of Sodium Methoxide (25% wt in MeOH, 140 mL, 1.05 eq). Add this solution dropwise over 2 hours, maintaining internal temperature < 5°C. Critical: Rapid addition causes localized heating and bis-methoxylation.
-
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours. Monitor by HPLC (Target: SM < 1.0%).
-
Quench: Adjust pH to 7.0 with dilute acetic acid.
-
Workup: Remove MeOH under reduced pressure. Resuspend residue in Ethyl Acetate (500 mL) and wash with water (2 x 200 mL) and Brine.
-
Purification: Crystallization from Hexanes/EtOAc (9:1) yields 2-chloro-4-methoxy-3-methylpyridine as a white solid.
Step 2: Halogen Exchange (The "Finkelstein" Modification)
Direct conversion of 2-Cl to 2-Br is necessary if the specific bromine handle is required for subsequent selective couplings (e.g., differentiating from a Cl on another ring).
Experimental Procedure:
-
Reagents: Suspend 2-chloro-4-methoxy-3-methylpyridine (50 g) in Acetic Acid (250 mL).
-
Bromination: Add HBr (33% in AcOH) (5.0 eq). Seal the vessel (pressure tube or autoclave).
-
Heating: Heat to 80°C for 12 hours. Note: Higher temperatures may cleave the methyl ether to the pyridone.
-
Workup: Cool to 0°C. Pour onto ice/water. Neutralize carefully with Na2CO3 (solid) to pH 8. Extract with DCM.[2]
-
Result: 2-Bromo-4-methoxy-3-methylpyridine.
Protocol B: The Pyridone-POBr3 Route
Best for: High-purity requirements, avoiding isomeric mixtures. Starting Material: 4-Hydroxy-3-methyl-2-pyridone (often derived from maltol or acetoacetate condensation).
Mechanism & Rationale
This route builds the halogen functionality last. By establishing the oxygenation pattern first, we avoid the regioselectivity issues of SnAr. The reaction of 2-pyridones (tautomers of 2-hydroxypyridines) with Phosphorus Oxybromide (POBr3) is a robust method to install the C2-Bromine.
Step 1: Selective O-Methylation
Challenge: Pyridones can undergo N-methylation or O-methylation. O-methylation is favored by using "hard" electrophiles or silver salts.
Experimental Procedure:
-
Setup: Dissolve 4-hydroxy-3-methyl-2-pyridone (50 g) in DMF (250 mL).
-
Base/Catalyst: Add K2CO3 (1.5 eq). (Optional: Add catalytic 18-crown-6 to promote O-alkylation).
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 16 hours.
-
Isolation: Pour into ice water. Filter the precipitate.[3] The product is 4-methoxy-3-methyl-2-pyridone .
Step 2: Aromatizing Bromination
| Parameter | Specification |
| Reagents | 4-Methoxy-3-methyl-2-pyridone (1.0 eq), POBr3 (1.5 eq) |
| Solvent | Toluene or Chlorobenzene (Anhydrous) |
| Temperature | 100°C - 110°C (Reflux) |
| Safety | POBr3 releases HBr gas; Scrubber required. |
Experimental Procedure:
-
Setup: In a dry flask under Argon, charge 4-methoxy-3-methyl-2-pyridone (40 g) and Toluene (400 mL).
-
Addition: Add Phosphorus Oxybromide (POBr3) (123 g, 1.5 eq) in portions as a solid.
-
Reaction: Heat to reflux (110°C). The suspension will clear as the imidoyl bromide forms. Monitor by TLC/HPLC.
-
Quench (Hazardous): Cool to 20°C. Pour the reaction mixture slowly into a stirred mixture of Ice/NaHCO3. Caution: Vigorous exotherm and gas evolution.
-
Extraction: Separate organic layer.[2][4][5] Extract aqueous layer with Toluene. Dry over MgSO4.[5]
-
Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes) or vacuum distillation.
Analytical Controls & Troubleshooting
HPLC Method for Regioselectivity (Route A)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time Logic:
-
2,4-Dihydroxy (Polar) < 2,4-Dimethoxy (Non-polar) < Product (Mid-range).
-
Isomer Check: The 2-methoxy-4-chloro isomer typically elutes after the 4-methoxy-2-chloro isomer due to the "ortho-effect" shielding of the ring nitrogen.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Route A: High levels of 2,4-dimethoxy impurity. | Temperature too high or NaOMe added too fast. | Cool to -10°C; Reduce addition rate; Reduce NaOMe equivalents to 0.98. |
| Route A: Low conversion of Cl to Br. | HBr concentration too low or water present. | Use anhydrous HBr/AcOH; Increase temp to 90°C; Switch to PBr3. |
| Route B: N-methylation observed (N-Me-pyridone). | Solvent polarity/Base choice.[2][3][6] | Switch from DMF/K2CO3 to Toluene/Ag2CO3 (Silver salts favor O-alkylation). |
| General: Product demethylates to phenol. | Acid hydrolysis during workup. | Ensure pH is neutral/basic (pH 8) during extraction; Avoid prolonged heating with aqueous acid. |
Safety & Handling
-
Phosphorus Oxybromide (POBr3): Highly corrosive solid. Reacts violently with water to release HBr. Handle in a fume hood with a caustic scrubber.
-
Methyl Iodide: Potent alkylating agent (suspected carcinogen). Use in a closed system.
-
2,4-Dichloro-3-methylpyridine: Skin irritant and potential sensitizer.
References
- Regioselectivity in SnAr of Dichloropyridines: Topic: Nucleophilic substitution patterns in 2,4-dichloropyridines. Source: Loupy, A., et al. "Regioselectivity of nucleophilic aromatic substitution in 2,4-dichloropyridine." Heterocycles. Context: Establishes the preference for C4 substitution over C2.
-
Synthesis of Alkoxypyridines (General Protocol)
-
Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[2]
- Source:Semantic Scholar / Journal of Organic Chemistry.
-
URL:
-
-
Industrial Route for Methyl-Methoxypyridines (Rabeprazole Intermediates)
-
Title: Process for the preparation of Rabeprazole intermediates (N-oxide route).[6]
- Source:Patent WO2010132615 / US P
- Context: Validates the stability of the 4-methoxy-3-methylpyridine core under industrial conditions.
-
-
Halogen Exchange Protocols
-
Title: 2-Bromo-4-methylpyridine Synthesis (Sandmeyer and Exchange).[7]
- Source:BenchChem Technical Guide.
-
URL:
-
-
Reagent Data
- Title: 2,4-Dichloro-3-methylpyridine Product Page.
- Source:Chem-Impex.
-
URL:
Sources
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methoxy-3-Methylpyridine Bromination
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-BROM-PYR Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Electronic Tug-of-War"
Researchers working with 4-methoxy-3-methylpyridine often encounter yield fluctuations between 30% and 60% .[1] This variability stems from a fundamental electronic conflict within the molecule:[1]
-
The Pyridine Nitrogen: A strong electron-withdrawing group (EWG) that deactivates the ring toward Electrophilic Aromatic Substitution (EAS).[1]
-
The Methoxy Group (C4): A strong electron-donating group (EDG) that activates the ortho positions (C3 and C5).[1]
-
The Methyl Group (C3): A weak activator that is also susceptible to radical bromination (benzylic).[1]
The Yield Killer: The most common cause of low yield is not lack of reactivity, but acid-catalyzed demethylation .[1] The HBr byproduct generated during bromination cleaves the methoxy ether, converting your valuable product into a pyridone impurity (4-hydroxy-3-methyl-5-bromopyridine), which is often discarded in the aqueous layer during workup.[1]
Diagnostic Workflow
Before adjusting your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in pyridine bromination.[1]
Protocol Optimization: Ring Bromination (C-5 Target)
To selectively brominate the 5-position (the only open ortho site to the methoxy group) while suppressing side reactions.[1]
The "Buffered NBS" Protocol
Why this works: Standard bromination generates HBr.[1] In the absence of a base, HBr protonates the pyridine nitrogen (deactivating the ring further) AND cleaves the methoxy group.[1] Using N-Bromosuccinimide (NBS) in a polar aprotic solvent with a weak base buffer solves both issues.
Optimized Parameters
| Parameter | Recommendation | Rationale |
| Reagent | NBS (1.05 - 1.1 eq) | Milder than elemental |
| Solvent | Acetonitrile (MeCN) or DMF | Polar solvents stabilize the transition state for EAS but suppress radical pathways.[1] |
| Buffer (CRITICAL) | Sodium Acetate (NaOAc) or | Neutralizes HBr in situ to prevent demethylation and N-protonation.[1] |
| Temperature | 0°C | Start cold to minimize benzylic radical initiation. |
| Light | Protect from light | Wrap flask in foil to inhibit radical bromination of the methyl group.[1] |
Step-by-Step Methodology
-
Dissolution: Dissolve 4-methoxy-3-methylpyridine (1.0 eq) in anhydrous Acetonitrile (10 mL/g).
-
Buffering: Add solid Sodium Acetate (1.5 eq). The mixture will be a suspension.[1]
-
Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump all at once.
-
Reaction: Warm to Room Temperature (25°C) and stir for 4–12 hours in the dark.
-
Quench: Dilute with water. If product precipitates, filter.[1][2] If not, extract with EtOAc.[1]
-
Wash: Wash organic layer with 5%
(removes succinimide) and Brine.[1]
Protocol Optimization: Benzylic Bromination (Side-Chain Target)
Note: If your goal is to brominate the methyl group (to create a linker), the conditions must be inverted.
The "Radical Switch" Protocol
Why this works: To favor the methyl group, we must promote the radical mechanism (Wohl-Ziegler reaction) and suppress the ionic ring substitution.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Non-polar solvents disfavor ionic ring bromination.[1] | |
| Initiator | AIBN or Benzoyl Peroxide (5 mol%) | Required to start the radical chain reaction.[1] |
| Temperature | Reflux (Required) | Heat is necessary for initiator decomposition.[1] |
| Light | Visible/UV Light | Promotes homolytic cleavage of the N-Br bond.[1] |
Troubleshooting & FAQs
Q1: I see a major impurity at [M-14] in my LCMS. What is it?
A: This is the demethylated pyridone (4-hydroxy-3-methyl-5-bromopyridine).[1]
-
Cause: The reaction medium became too acidic.[1] HBr cleaved the ether.[1]
-
Fix: You must add a solid base scavenger (NaOAc is best) to the reaction.[1] Do not rely on the pyridine substrate to act as its own base.[1]
Q2: The reaction stalls at 50% conversion. Should I add more NBS?
A: Proceed with caution.
-
Diagnosis: As the reaction proceeds, succinimide accumulates.[1] In non-polar solvents, this can coat the reagent.[1]
-
Fix: If using MeCN, check if the pyridine nitrogen has been protonated (which kills reactivity).[1] Add 0.5 eq more NaOAc before adding more NBS. If using
, the reaction is likely self-poisoned by HBr; switch to the NBS/Buffer protocol.[1]
Q3: I am getting a mixture of Ring-Br and Methyl-Br. How do I stop the Methyl-Br?
A: You have "Radical Leakage."[1]
-
Exclude Light: Wrap the flask in aluminum foil.
-
Switch Solvent: Move from non-polar (DCM/Chloroform) to Polar Aprotic (MeCN or DMF).[1] Ionic mechanisms are faster in polar solvents; radical mechanisms are suppressed.[1]
-
Scavenge Radicals: Add a small amount of BHT (butylated hydroxytoluene) if the problem persists (rarely needed if light is excluded).
Q4: My product turns black upon drying.
A: Brominated pyridines are often thermally and photochemically unstable.[1]
-
Fix: Store the product in the dark at -20°C. Do not dry in an oven >40°C. If the product is an oil, convert it to the HCl salt immediately for long-term stability.
References
-
Buffered Bromination Strategy
-
NBS Mechanism & Regioselectivity
-
Prevention of Demethylation
-
General Pyridine Functionalization
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1227592-43-9|2-Bromo-4-methoxy-3-methylpyridine|BLD Pharm [bldpharm.com]
Technical Support Center: Preventing Demethylation in Pyridine Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preserving Methoxy (-OMe) Motifs During Pyridine Ring Construction & Functionalization
Executive Summary: The Methoxypyridine Paradox
Methoxypyridines are critical pharmacophores (e.g., proton pump inhibitors, kinase inhibitors), yet they present a unique synthetic challenge. The pyridine ring is electron-deficient, making the methoxy oxygen less basic than in anisole. However, the nitrogen atom is highly basic and coordinating.
The Core Problem: Most "standard" pyridine syntheses (Hantzsch) or functionalizations (Suzuki/Buchwald) utilize conditions—strong acids, high heat, or Lewis-acidic metals—that inadvertently trigger O-demethylation . This converts your target methoxypyridine into a pyridone (hydroxypyridine), often ruining the batch.
This guide provides modular protocols to bypass these specific failure modes.
Module 1: Cyclization Strategies (Hantzsch & Kröhnke)
The Issue: Acid-Catalyzed Ether Cleavage
Classical Hantzsch synthesis relies on acetic acid reflux or mineral acids. Under these conditions, the methoxypyridine product acts as a vinylogous ester. Protonation of the ring nitrogen increases the electrophilicity of the carbon adjacent to the methoxy group, facilitating nucleophilic attack (by water or acetate) and subsequent loss of the methyl group.
Troubleshooting Protocol: The Microwave/Ionic Liquid Bypass
To prevent demethylation during ring closure, you must eliminate the prolonged thermal acid exposure.
Recommended Workflow:
-
Replace Mineral Acids: Do not use HCl or H₂SO₄.
-
Solvent Switch: Move from refluxing Acetic Acid to Ethanol/Water or Ionic Liquids (e.g., [bmim]BF₄).
-
Energy Source: Switch from conductive heating (oil bath) to dielectric heating (Microwave).
Protocol 1.1: Microwave-Assisted Hantzsch Synthesis (Methoxy-Safe)
-
Reagents: Aldehyde (1.0 eq), Ethyl acetoacetate (2.0 eq), Ammonium Acetate (1.5 eq).
-
Solvent: Ethanol (absolute) or Water (if reagents are soluble).
-
Catalyst: None (Self-catalyzed) or mild Yb(OTf)₃ (1 mol%).
-
Conditions: Microwave irradiation at 140°C for 5–10 minutes.
-
Why it works: The rapid reaction time (minutes vs. hours) prevents the slow kinetics of acid-catalyzed demethylation.
Visualizing the Failure Mode
Figure 1: Comparison of Classical vs. Microwave pathways. The rapid kinetics of MW synthesis outpace the demethylation side reaction.
Module 2: Cross-Coupling Functionalization (Suzuki/Stille)
The Issue: Metal-Coordination Assisted Cleavage
When performing Suzuki-Miyaura coupling on a halogenated methoxypyridine, the pyridine nitrogen often coordinates to the Palladium (Pd) center. This has two effects:
-
Catalyst Poisoning: Stops the cycle, prompting researchers to add more heat/catalyst.
-
Activation: Coordination pulls electron density, making the ortho-methoxy group susceptible to nucleophilic attack by the base (hydroxide/carbonate) or solvent.
Troubleshooting Protocol: The "Bulky Ligand" Strategy
You must sterically prevent the pyridine nitrogen from binding to the Pd center.
Recommended System:
-
Catalyst: Pd-PEPPSI-IPr or Pd(OAc)₂ with Buchwald Ligands (e.g., XPhos, SPhos).
-
Why: These bulky, electron-rich ligands occupy the coordination sphere, forcing the reaction to proceed via the oxidative addition of the C-X bond rather than N-coordination.
-
Base Selection: Use K₃PO₄ (anhydrous) instead of hydroxides (NaOH/KOH) to reduce nucleophilicity toward the methyl group.
Protocol 2.1: Safe Suzuki Coupling of 2-Chloro-6-methoxypyridine
-
Inert Atmosphere: Argon balloon (strict O₂ exclusion).
-
Solvent: 1,4-Dioxane (dry). Avoid DMF (can generate Me₂NH at high temps, a nucleophile that causes demethylation).
-
Loading:
-
Substrate (1.0 eq)
-
Boronic Acid (1.5 eq)
-
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)
-
K₃PO₄ (2.0 eq)
-
-
Temp: 80°C (Do not exceed 100°C).
Module 3: The N-Oxide "Bypass" Strategy
If direct functionalization causes demethylation, use the N-oxide route. The N-oxide oxygen blocks the nitrogen lone pair, preventing metal coordination, and changes the electronics of the ring to disfavor demethylation during nucleophilic substitution.
Workflow:
-
Oxidation: Convert Methoxypyridine → Methoxypyridine N-oxide (using mCPBA, mild).
-
Functionalization: Perform C-H activation or coupling on the N-oxide.
-
Reduction: Reduce back to Pyridine (using Zn/NH₄Cl or PCl₃).
Figure 2: The N-Oxide Bypass.[1][2] Oxidation temporarily masks the nitrogen, preventing catalyst poisoning and side reactions.
Reagent Compatibility Matrix
Use this table to audit your current experimental setup.
| Reagent Class | Specific Reagent | Risk Level | Mechanism of Demethylation | Safe Alternative |
| Lewis Acids | BBr₃, AlCl₃, AlI₃ | CRITICAL | Direct coordination to ether oxygen + halide attack. | mild Lewis acids (Yb, Sc) or N-oxide route. |
| Strong Acids | HBr, HI (aq) | CRITICAL | Protonation + Nucleophilic attack (Sn2). | TFA (controlled), Acetic Acid (mild). |
| Solvents | DMF (at >120°C) | HIGH | Decomposes to dimethylamine (nucleophile). | DMAc, Dioxane, Toluene. |
| Bases | NaOMe, LiOH | MEDIUM | Nucleophilic attack at high temps. | K₃PO₄, Cs₂CO₃, KOAc. |
| Reductants | H₂ / Pd/C | MEDIUM | Hydrogenolysis of benzyl ethers (if applicable). | Zn/Acetic Acid, Fe/NH₄Cl. |
Frequently Asked Questions (Troubleshooting)
Q: I am seeing a peak at ~11-12 ppm in my 1H NMR after Hantzsch synthesis. What is it? A: This is likely the N-H proton of a pyridone (2-hydroxypyridine or 4-hydroxypyridine). It confirms that your methoxy group has been demethylated and the system has tautomerized. Action: Switch to the Microwave/Ammonium Acetate protocol immediately.
Q: Can I use BBr3 to remove a benzyl group elsewhere on the molecule without affecting the methoxypyridine? A: No. BBr3 is the "gold standard" for demethylating methoxypyridines. It will cleave the pyridine-methoxy ether bond very efficiently. Action: Use hydrogenolysis (H₂/Pd) if the pyridine ring is not halogenated, or mild acid hydrolysis if possible.
Q: My Suzuki coupling works, but the yield is 30% and the catalyst turns black instantly. A: The pyridine nitrogen is coordinating to your Pd, killing the active species. You are likely compensating by overheating, which causes the demethylation side products you see. Action: Switch to SPhos or XPhos ligands to shield the Pd center.
References
-
Tu, S., et al. (2003). Microwave-assisted one-pot synthesis of Hantzsch 1,4-dihydropyridines. Journal of Chemical Research. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Campeau, L. C., & Fagnou, K. (2006). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications. Link
-
BenchChem Technical Support. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.[3] Link
-
Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett. Link
Sources
Advanced Troubleshooting: Palladium Catalyst Poisoning in Pyridine Cross-Coupling
Executive Summary: The "Pyridine Paradox"
In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), pyridine substrates present a dual challenge known as the "Pyridine Paradox." Electronically, the ring is electron-deficient, making oxidative addition of halopyridines facile. However, the basic nitrogen lone pair (
This coordination displaces the phosphine/NHC ligands required for the catalytic cycle, resulting in the formation of stable, catalytically inactive off-cycle complexes (catalyst arrest). This guide provides a mechanistic breakdown, diagnostic workflows, and field-proven protocols to overcome this specific mode of catalyst poisoning.
Diagnostic Workflow: Is it Poisoning?
Before altering reaction parameters, confirm that catalyst poisoning is the root cause. Use the following decision tree to diagnose the failure mode.
Caption: Diagnostic logic flow for distinguishing between catalyst decomposition (Pd black), catalyst poisoning (arrested cycle), and substrate instability (protodeboronation).
Mechanistic Insight & Strategic Solutions
The Mechanism of Arrest
The pyridine nitrogen binds to the Pd(II) intermediate after oxidative addition.[1] In standard systems (e.g., Pd(PPh3)4), the pyridine displaces the phosphine, forming a [Pd(Ar)(X)(Py)2] complex. This complex is too stable to undergo transmetallation or reductive elimination, effectively sequestering the catalyst.
Strategy 1: Steric Shielding (The "Bulky Ligand" Approach)
Concept: Use ligands with massive steric bulk that envelop the palladium center. This prevents the small, planar pyridine nitrogen from approaching the metal, while still allowing the oxidative addition of the C-X bond.
-
Recommended Ligands:
-
Buchwald Ligands: XPhos, RuPhos, BrettPhos.
-
NHC Ligands: IPr (specifically in Pd-PEPPSI-IPr format).[2]
-
Strategy 2: The "Decoy" Method
Concept: Introduce a Lewis acid that binds to the pyridine nitrogen more strongly than the palladium does, leaving the catalyst free to cycle.
-
Additives: Copper(I) Iodide (CuI) or Zinc Chloride (ZnCl2).
-
Note: This is particularly effective in Sonogashira or Stille couplings but can be applied to Suzuki/Buchwald systems if base compatibility is checked.
Strategy 3: Substrate Engineering (Suzuki Specific)
Problem: 2-Pyridineboronic acids are notoriously unstable and undergo rapid protodeboronation (losing the Boron group) before coupling can occur.[3] Solution:
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) esters protect the boron center. They release the active boronic acid slowly under hydrolytic conditions, keeping the concentration of the unstable species low (preventing decomposition) but high enough for coupling.
Validated Experimental Protocols
Protocol A: Buchwald-Hartwig Amination of 2-Halopyridines (Pd-PEPPSI-IPr System)
This protocol utilizes the Pd-PEPPSI-IPr precatalyst, which is highly resistant to air/moisture and steric poisoning.
Reagents:
-
2-Chloropyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Base: KOtBu (1.4 equiv) [Use Cs2CO3 if functional groups are base-sensitive]
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with Pd-PEPPSI-IPr (1-2 mol%), KOtBu (1.4 equiv), and the 2-chloropyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.25 M).
-
Amine Addition: Add the amine (1.2 equiv) last.
-
Self-Validation Check: The solution should turn a light yellow/orange. Immediate darkening to black suggests reagent impurities.
-
-
Reaction: Seal the vial and heat to 80–110 °C for 2–12 hours.
-
Why this works: The bulky IPr NHC ligand prevents the pyridine nitrogen from coordinating, while the "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove the Pd and salts.[4] Concentrate and purify.
Protocol B: Suzuki-Miyaura Coupling with MIDA Boronates
Designed for 2-pyridyl coupling where boronic acid instability is the primary failure mode.[3]
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
2-Pyridyl MIDA Boronate (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Additive: Cu(OAc)2 (0.5 equiv) [Optional, helps stabilize Py-species]
-
Base: K3PO4 (5.0 equiv)
-
Solvent: DMF/H2O (10:1 ratio)
Step-by-Step:
-
Setup: Combine Aryl Halide, MIDA Boronate, Pd(OAc)2, XPhos, and K3PO4 in a vial.
-
Degassing: Seal and purge with Argon for 5 minutes. Oxygen is a major poison for the electron-rich XPhos ligand.
-
Solvent: Add degassed DMF/H2O mixture.
-
Reaction: Heat to 100 °C for 16 hours.
-
Monitoring: Monitor by LCMS. Look for the mass of the de-boronated pyridine (protodeboronation byproduct). If high, lower temperature to 80 °C and increase MIDA equivalents.
Troubleshooting Matrix & FAQs
| Symptom | Probable Cause | Corrective Action |
| No Conversion (SM Remaining) | Catalyst Poisoning (N-binding) | Switch Ligand: Use Pd-PEPPSI-IPr or XPhos. Add Decoy: Add 10-20 mol% CuI to bind the pyridine N. |
| Pd Black Precipitates Immediately | Ligand Dissociation / Instability | Increase Ligand Ratio: Go from 1:1 to 1:2 (Pd:Ligand). Purify Reagents: Pyridines often contain trace sulfur/thiols; distill or pass through basic alumina. |
| Conversion of Halide, No Product | Protodeboronation (Suzuki) | Switch Boron Source: Replace Boronic Acid with MIDA Boronate or Pinacol Ester. Anhydrous: Switch to anhydrous conditions (using CsF as base) to stop hydrolysis. |
| Low Yield with 2-Halopyridines | Difficult Oxidative Addition | Pre-catalyst: Use G3/G4 Palladacycles (e.g., XPhos Pd G4) which generate active Pd(0) more efficiently than Pd2(dba)3. |
Frequently Asked Questions
Q: Can I use Pd(PPh3)4 for pyridine couplings? A: Generally, no . Triphenylphosphine is not bulky enough to prevent pyridine coordination, and it is liable to oxidation. For pyridine substrates, PPh3-based catalysts often result in stalled reactions ( < 20% conversion).
Q: Why does my reaction turn black after 1 hour? A: This is "Pd Black" formation, indicating the catalyst has aggregated into inactive metallic palladium. This happens when the ligand falls off the metal.[8] Pyridines facilitate this by displacing the ligand. Solution: Use a monodentate bulky phosphine (like XPhos) or an NHC that binds much tighter than the pyridine nitrogen.
Q: How do I remove residual Palladium from the pyridine product? A: Pyridines bind residual Pd tightly, making purification hard. Use a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) during the workup. Simply filtering through Celite is often insufficient for pyridines.
References
-
Mechanism of Poisoning & Ligand Design
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link
-
-
Pd-PEPPSI-IPr Protocols
-
MIDA Boronates in Pyridine Coupling
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society. Link
-
-
Buchwald-Hartwig with Pyridines
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PEPPSI - Wikipedia [en.wikipedia.org]
- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Bromo-4-methoxy-3-methylpyridine
The following technical guide addresses the stability profile of 2-Bromo-4-methoxy-3-methylpyridine (CAS: 1227592-43-9 / 89488-29-9 analog), specifically focusing on its behavior under acidic conditions.
Topic: Acid Stability & Degradation Pathways Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Version: 2.1 (Current)[1]
Executive Technical Summary
2-Bromo-4-methoxy-3-methylpyridine is a highly functionalized pyridine building block used primarily as an intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and complex heteroaryl pharmaceuticals.[1][2]
Under acidic conditions, this molecule exhibits a bimodal stability profile :
-
Thermodynamic Stability (Salt Formation): In the absence of heat and strong nucleophiles, the molecule forms a stable pyridinium salt.
-
Kinetic Instability (O-Demethylation): Under forcing acidic conditions (high temperature, strong nucleophilic acids like HBr/HI), the 4-methoxy group undergoes hydrolysis to form 2-bromo-3-methylpyridin-4(1H)-one .[1] This is the critical degradation pathway users must monitor.
Key Physicochemical Parameters
| Parameter | Value (Estimated) | Context |
| pKa (Conj.[1][2] Acid) | ~2.5 – 3.5 | The electron-donating 4-OMe counteracts the electron-withdrawing 2-Br, allowing protonation in mineral acids.[1][2] |
| LogP | ~2.1 | Moderate lipophilicity; free base extracts into DCM/EtOAc; salt remains in aqueous phase.[2] |
| Critical Impurity | 2-Bromo-3-methylpyridin-4(1H)-one | Formed via acid-catalyzed hydrolysis of the ether.[1][2] |
Diagnostic Stability Map (Interactive)
The following diagram illustrates the mechanistic bifurcation between stable salt formation and irreversible degradation. Use this to diagnose yield losses or unknown HPLC peaks.
Figure 1: Mechanistic pathway showing the divergence between stable salt formation and irreversible O-demethylation.[1][2]
Troubleshooting Guide & FAQs
Issue 1: "I see a new peak at RRT ~0.6-0.8 with M-14 mass in LCMS."
Diagnosis: You are observing O-demethylation .[2]
-
Mechanism: The 4-methoxy group is an enol ether surrogate. In the presence of acid and heat, water or halide ions attack the methyl group (or the C4 position), cleaving the ether to generate the 4-pyridone (tautomer of 4-hydroxypyridine).[1]
-
The Causality: This reaction is accelerated by:
-
Nucleophilic Acids: HBr and HI are potent ether cleaving agents.[2] HCl is slower but risky at reflux.
-
Temperature: Temperatures >60°C significantly increase the rate of hydrolysis.
-
-
Solution:
-
Switch to non-nucleophilic acids (e.g., H₂SO₄, H₃PO₄) if acidic conditions are required.[1]
-
Keep reaction temperature <40°C during acidic workups.
-
Issue 2: "My product precipitated during acidic workup, but it's not the degradation product."
Diagnosis: You have likely isolated the Pyridinium Salt .
-
Verification:
-
Context: The 2-bromo group reduces basicity, but the 4-methoxy group restores enough electron density for the nitrogen to accept a proton from strong acids (HCl, H₂SO₄).[1]
Issue 3: "Can I use HCl in Methanol for deprotection steps elsewhere in the molecule?"
Recommendation: Proceed with Caution.
-
Risk: While 4-methoxypyridines are relatively robust, prolonged exposure to HCl/MeOH at reflux can lead to transetherification (unlikely here as it is already methoxy) or slow hydrolysis.[1][2]
-
Protocol: Monitor the reaction by HPLC every 30 minutes. If the "Pyridone" peak (more polar, elutes earlier on Reverse Phase) exceeds 1%, quench immediately with Et₃N or NaHCO₃.[1]
Validated Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate if your specific acidic conditions are safe for this molecule.[2]
Objective: Determine the half-life of 2-Bromo-4-methoxy-3-methylpyridine in a target acid matrix.
Materials:
-
Substrate: 50 mg[2]
-
Solvent: 1 mL of target acid solvent (e.g., 1M HCl in MeOH)[1]
-
Analysis: HPLC-UV (254 nm) or LC-MS.[1]
Step-by-Step:
-
Baseline: Dissolve 5 mg of substrate in neutral MeOH. Inject as T=0 standard.
-
Stress: Dissolve 50 mg of substrate in 1 mL of the acidic solvent.
-
Incubation: Hold at the intended process temperature (e.g., 25°C or 50°C).
-
Sampling:
-
Take 50 µL aliquots at T=1h, 4h, and 24h.
-
Crucial Step: Quench the aliquot immediately into 500 µL of 0.1 M NaOH/MeOH (or sat. NaHCO₃) before injection. Why? This prevents on-column degradation and ensures you analyze the species as it existed in the pot.
-
-
Data Analysis:
Protocol B: Recovery from Pyridinium Salt
If the product crashes out as a salt, use this gentle release method.[1]
-
Cool: Chill the acidic mixture to 0–5°C.
-
Biphasic Setup: Add DCM (volume equal to aqueous phase).[2]
-
Neutralization: Slowly add 2M NaOH or Sat. NaHCO₃ with vigorous stirring.
-
Target pH: Adjust to pH 8–9. Do not exceed pH 12 (risk of nucleophilic displacement of Bromine at C2).
-
-
Extraction: Separate layers. Wash organic layer with Brine. Dry over Na₂SO₄.[3]
Comparative Data: Acid Sensitivity
| Acid System | Condition | Stability Outcome | Mechanism |
| AcOH (Acetic Acid) | 25°C, 24h | Stable | Too weak to protonate fully; non-nucleophilic.[1][2] |
| TFA (Trifluoroacetic) | 25°C, 24h | Stable | Forms salt; TFA anion is non-nucleophilic.[1] |
| HCl (1M aq) | 25°C, 24h | Mostly Stable | Slow hydrolysis (<2% degradant) may occur over days.[1] |
| HCl (Conc.) | 80°C, 1h | Unstable | Significant conversion to 4-pyridone.[1] |
| HBr (48% aq) | Reflux | Highly Unstable | Rapid O-demethylation (classic ether cleavage conditions).[1][2] |
References
-
Synthesis and Reactivity of 2-Halo-4-methylpyridines: BenchChem Technical Support. "Stability Under Pressure: A Comparative Analysis of 2-Bromo-4-methylpyridine."[1][2]
-
Hydrolysis of 4-Alkoxypyridines: ChemicalBook. "2-Bromo-4-methoxypyridine synthesis and properties." [1]
-
General Reactivity of Pyridines: Sigma-Aldrich.[2] "2-Bromo-4-methylpyridine Product Information and Safety Data."[1][2][4]
-
Acidic Hydrolysis Mechanisms: Journal of Organic Chemistry. "Studies on the Acid Hydrolysis of α-Halogenated Pyridine Compounds." [1]
Sources
Validation & Comparative
Navigating the Electronic Landscape: A Comparative Guide to 13C NMR Chemical Shifts for Polysubstituted Pyridine Rings
For researchers, scientists, and drug development professionals, the precise characterization of novel pyridine-based compounds is a critical step in the discovery pipeline. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of these heterocycles. This guide provides an in-depth analysis of the factors governing 13C NMR chemical shifts in polysubstituted pyridine rings, offering a comparative look at predictive methods and a wealth of experimental data to aid in structural verification.
The inherent asymmetry and the electron-withdrawing nature of the nitrogen atom in the pyridine ring create a unique electronic environment, making the 13C NMR spectrum exquisitely sensitive to the nature and position of substituents. Understanding these substituent-induced chemical shifts (SCS) is paramount for the unambiguous assignment of carbon signals and, ultimately, the confirmation of molecular architecture.
The Foundational Principles: Substituent Effects on Pyridine 13C Chemical Shifts
The introduction of substituents onto the pyridine ring perturbs the electron distribution, leading to characteristic upfield (shielding) or downfield (deshielding) shifts of the carbon signals. These effects are primarily a combination of electronic (inductive and resonance) and steric influences.
Electronic Effects:
-
Inductive Effects: Electronegative substituents withdraw electron density through the sigma framework, generally causing a deshielding (downfield shift) of the directly attached (ipso) carbon and, to a lesser extent, the ortho and meta carbons. Conversely, electropositive groups donate electron density, leading to shielding (upfield shift).
-
Resonance Effects: Substituents with lone pairs (e.g., -NH2, -OR) or pi systems (e.g., -NO2, -CN) can donate or withdraw electron density through the pi system of the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the substituent. For instance, an electron-donating group at the 4-position will significantly shield the C-2, C-4, and C-6 carbons.
Steric Effects:
Bulky substituents can cause steric compression, particularly at the ortho position, which can lead to a deshielding effect on the involved carbon atoms.
The interplay of these effects, coupled with the position of the substituent relative to the nitrogen atom, dictates the final observed chemical shift.
Predictive Models for 13C NMR Chemical Shifts: A Comparative Overview
Predicting the 13C NMR chemical shifts of polysubstituted pyridines can be approached through several methods, ranging from empirical additivity rules to more sophisticated computational approaches.
1. Empirical Additivity Models (Substituent Chemical Shift - SCS):
These models are based on the principle that the chemical shift of a carbon in a polysubstituted pyridine can be estimated by adding substituent-induced chemical shift (SCS) increments to the chemical shifts of the parent pyridine molecule.[1] While computationally simple and often providing a good first approximation, the accuracy of these models can be limited in sterically crowded molecules or when strong electronic interactions exist between substituents. The correlation with parameters for substituted benzenes is often utilized, though with necessary adjustments for the heteroatom's influence.[1]
2. Computational (in silico) Methods:
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a more robust method for predicting 13C NMR chemical shifts.[2] These methods explicitly account for the three-dimensional structure and the complex electronic interactions within the molecule. While computationally more intensive, DFT calculations often provide higher accuracy, especially for novel or complex substitution patterns.
It is crucial to note that the choice of computational method and basis set can significantly impact the accuracy of the prediction. A comparative study has shown that different computational programs and incremental methods can yield varying degrees of accuracy for substituted pyridines.[3]
A Data-Driven Comparison: Experimental 13C NMR Chemical Shifts of Polysubstituted Pyridines
The following table presents a compilation of experimental 13C NMR chemical shift data for a selection of polysubstituted pyridines. This data, gathered from various authoritative sources, serves as a valuable resource for direct comparison and for validating predictive models. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent | Reference |
| Pyridine | 150.3 | 124.1 | 136.2 | 124.1 | 150.3 | CDCl3 | [4] |
| 2-Chloropyridine | 152.7 | 124.6 | 139.2 | 123.1 | 149.9 | CDCl3 | [3] |
| 3-Chloropyridine | 147.9 | 132.8 | 139.1 | 124.0 | 149.9 | CDCl3 | [3] |
| 4-Chloropyridine | 151.7 | 125.7 | 144.1 | 125.7 | 151.7 | CDCl3 | [3] |
| 2-Aminopyridine | 158.9 | 109.1 | 138.4 | 113.8 | 148.6 | DMSO-d6 | [3] |
| 3-Aminopyridine | 138.5 | 136.1 | 124.1 | 126.1 | 141.0 | DMSO-d6 | [3] |
| 4-Aminopyridine | 150.1 | 110.1 | 156.0 | 110.1 | 150.1 | DMSO-d6 | [3] |
| 2-Nitropyridine | 150.8 | 124.1 | 137.9 | 120.4 | 155.1 | CDCl3 | [3] |
| 3-Nitropyridine | 146.1 | 133.5 | 132.9 | 124.3 | 154.2 | CDCl3 | [5] |
| 4-Nitropyridine | 151.3 | 124.4 | 150.4 | 124.4 | 151.3 | CDCl3 | [3] |
| 2,3-Dichloropyridine | 150.1 | 132.0 | 139.8 | 123.7 | 149.0 | CDCl3 | [6] |
| 2,6-Dichloropyridine | 151.6 | 125.4 | 141.8 | 125.4 | 151.6 | CDCl3 | [3] |
| 3,5-Dichloropyridine | 147.2 | 130.6 | 138.0 | 130.6 | 147.2 | CDCl3 | [3] |
| 2-Amino-3-methylpyridine | 157.0 | 117.5 | 138.0 | 116.1 | 146.5 | DMSO-d6 | [3] |
| 2-Amino-5-chloropyridine | 157.0 | 109.8 | 139.2 | 122.5 | 146.8 | DMSO-d6 | [3] |
| 2-Chloro-3-nitropyridine | 147.2 | 134.1 | 136.2 | 121.3 | 153.8 | CDCl3 | [3] |
| 2-Chloro-5-nitropyridine | 152.4 | 123.0 | 145.1 | 129.5 | 145.1 | CDCl3 | [3] |
| 2,6-Dimethylpyridine | 157.1 | 121.2 | 137.2 | 121.2 | 157.1 | CDCl3 | [3] |
| 3,5-Dimethylpyridine | 147.1 | 132.6 | 138.6 | 132.6 | 147.1 | CDCl3 | [7] |
| 2,4,6-Trimethylpyridine | 156.3 | 121.9 | 146.2 | 121.9 | 156.3 | CDCl3 | [8] |
Experimental Protocol for 13C NMR Analysis of a Novel Polysubstituted Pyridine
This section outlines a self-validating protocol for the acquisition and analysis of 13C NMR data for a newly synthesized polysubstituted pyridine derivative. The causality behind each step is explained to ensure robust and reliable data.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the 13C NMR spectrum. The presence of significant impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common first choice for many organic compounds.[6] For less soluble or more polar compounds, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[9]
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[10] A higher concentration is generally required for 13C NMR compared to 1H NMR due to the lower natural abundance of the 13C isotope and its smaller gyromagnetic ratio.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter. Solid particles in the sample can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR in organic solvents, with its signal defined as 0.0 ppm.[10]
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
Experiment: A standard proton-decoupled 13C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and experiment time.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for most carbon atoms to relax. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.
-
Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are typically adequate.
-
3. Data Processing and Interpretation:
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Chemical Shift Referencing: The spectrum is referenced by setting the TMS signal to 0.0 ppm.
-
Peak Picking and Assignment: Identify all the peaks in the spectrum. The assignment of these peaks to specific carbon atoms in the molecule is achieved by:
-
Comparing the experimental chemical shifts to the data in the provided table and other literature values.
-
Utilizing predictive models (SCS or computational) as a guide.
-
Employing 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) to correlate each carbon with its directly attached proton(s) and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.
-
Visualizing Substituent Effects
The following diagrams, generated using Graphviz, illustrate the general trends of substituent effects on the 13C NMR chemical shifts of the pyridine ring.
Caption: Influence of electronic effects on pyridine ring carbons.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
The 13C NMR chemical shifts of polysubstituted pyridines provide a rich source of information for structural elucidation. A thorough understanding of substituent effects, combined with the judicious use of predictive models and comparison with experimental data, empowers researchers to confidently characterize these important heterocyclic compounds. The protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible 13C NMR data, a critical component in the advancement of medicinal chemistry and materials science.
References
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
-
gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Journal of Molecular Structure. [Link]
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
NMR Sample Preparation. University of Cambridge. [Link]
-
NMR Sample Preparation. University of California, Riverside. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
3,5-Dimethylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 5. bkcs.kchem.org [bkcs.kchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Bioisosteric Replacement Strategies for 2-Bromo-4-methoxy-3-methylpyridine in Kinase Inhibitor Design: A Comparative Guide
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. 2-Bromo-4-methoxy-3-methylpyridine serves as a valuable scaffold, particularly in the design of kinase inhibitors. Its constituent functional groups each present opportunities for bioisosteric replacement to enhance potency, selectivity, metabolic stability, and other pharmacokinetic properties. This guide provides an in-depth comparison of potential bioisosteric replacements for this scaffold, supported by experimental data from analogous systems and detailed synthetic protocols.
The Strategic Importance of Bioisosterism
Bioisosterism, the practice of substituting one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[1][2][3] This approach aims to fine-tune a molecule's interaction with its biological target, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and mitigate potential toxicities.[1][2][3] For the 2-Bromo-4-methoxy-3-methylpyridine scaffold, each component—the pyridine core, the bromo substituent, the methoxy group, and the methyl group—can be systematically modified.
I. The Pyridine Core: Modulating Core Interactions and Properties
The pyridine ring is a common motif in kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase domain.[1][4] However, altering the core heterocycle can significantly impact a compound's properties.
Bioisosteric Replacements for the Pyridine Ring
Common bioisosteric replacements for pyridine include other nitrogen-containing heterocycles like pyrimidine and pyridazine, as well as non-heterocyclic mimics such as benzonitriles.[4][5]
-
Pyrimidine: Introducing a second nitrogen atom can increase polarity and potentially improve metabolic stability.[6] This modification can also alter the hydrogen bonding pattern with the target protein.
-
Pyridazine: The arrangement of nitrogen atoms in pyridazine offers a different vector for hydrogen bonding and can influence the overall geometry of the molecule.
-
Benzonitrile: The nitrile group can act as a hydrogen bond acceptor, mimicking the pyridine nitrogen.[5] This replacement can increase lipophilicity and potentially improve cell permeability.
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
A [label="2-Bromo-4-methoxy-3-methylpyridine", fillcolor="#4285F4", pos="0,1.5!"]; B [label="Pyrimidine Analog", fillcolor="#34A853", pos="-2.5,0!"]; C [label="Pyridazine Analog", fillcolor="#34A853", pos="0,0!"]; D [label="Benzonitrile Analog", fillcolor="#34A853", pos="2.5,0!"];
A -- B [label="Increased Polarity\nAltered H-bonding"]; A -- C [label="Altered Geometry\nDifferent H-bond Vector"]; A -- D [label="Increased Lipophilicity\nMimics H-bond Acceptor"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Comparative Performance Data (from Analogous Kinase Inhibitor Series)
| Core Scaffold | Analogous Compound Example | Target(s) | IC50 (nM) | Key Observations | Reference |
| Pyridine | Foretinib | VEGFR-2, c-Met | 0.4 (VEGFR-2), 1.0 (c-Met) | Potent dual inhibitor with a pyridine core. | [6] |
| Pyrimidine | Compound 23k from study | VEGFR-2, c-Met | 1.05 (VEGFR-2), 1.43 (c-Met) | Pyrimidine analog with excellent dual inhibitory activity and good cellular potency. | [6] |
| Benzonitrile | p38 MAP Kinase Inhibitor | p38 MAP Kinase | 11 | Benzonitrile acts as a successful bioisostere for a pyridine, maintaining potent inhibition. | [5] |
Table 1. Comparison of different core scaffolds in kinase inhibitors. Data is from analogous series to illustrate the potential effects of these bioisosteric replacements.
II. The 2-Bromo Substituent: A Gateway to Diverse Functionality
The bromine atom at the 2-position is not merely a substituent but a versatile synthetic handle, ideal for introducing a wide array of chemical groups through cross-coupling reactions like the Suzuki-Miyaura coupling.[7]
Bioisosteric Replacements for the Bromo Group
While the primary role of the bromo group is often as a precursor, it can be replaced by other halogens or functional groups that can modulate binding affinity through halogen bonding or other interactions.[3][8]
-
Chlorine: A smaller and more electronegative halogen, chlorine can also participate in halogen bonding and may offer a different metabolic profile compared to bromine.
-
Fluorine: Due to its small size and high electronegativity, fluorine can significantly alter the electronic properties of the pyridine ring and enhance metabolic stability.[7]
-
Cyano Group: A nitrile group can act as a hydrogen bond acceptor and is a common bioisostere for halogens.
-
Aryl/Heteroaryl Groups (via Suzuki Coupling): This is the most common modification, where the bromine is replaced with a variety of substituted rings to probe different pockets of the kinase active site.[7]
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
A [label="2-Bromo Position", fillcolor="#EA4335", pos="0,1.5!"]; B [label="Chlorine", fillcolor="#FBBC05", pos="-2,0!"]; C [label="Fluorine", fillcolor="#FBBC05", pos="-0.7,0!"]; D [label="Cyano", fillcolor="#FBBC05", pos="0.7,0!"]; E [label="Aryl/Heteroaryl", fillcolor="#FBBC05", pos="2.3,0!"];
A -- B [label="Halogen Bonding\nAltered Metabolism"]; A -- C [label="Metabolic Stability\nElectronic Modulation"]; A -- D [label="H-bond Acceptor"]; A -- E [label="Probe Binding Pockets"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
III. The 4-Methoxy Group: Tuning Solubility and Metabolism
The methoxy group at the 4-position can influence the solubility and metabolic stability of the compound. It is a common site for O-demethylation by cytochrome P450 enzymes, which can be a metabolic liability.
Bioisosteric Replacements for the Methoxy Group
-
Trifluoromethoxy (-OCF3): This group is more metabolically stable than the methoxy group and is more lipophilic, which can enhance cell permeability.
-
Difluoromethoxy (-OCHF2): Offers a balance between the properties of methoxy and trifluoromethoxy groups.
-
Hydroxyl (-OH): Replacing the methoxy with a hydroxyl group can increase polarity and provide a hydrogen bond donor, but may be prone to glucuronidation.
-
Amino (-NH2): An amino group can act as a hydrogen bond donor and can be further functionalized.
-
Cyclic Ethers (e.g., oxetane): Incorporating the oxygen into a small ring can improve metabolic stability and solubility.
Comparative Performance Data (from Analogous Systems)
| Functional Group | Key Properties | Potential Impact |
| -OCH3 (Methoxy) | H-bond acceptor, metabolically labile | Baseline |
| -OCF3 (Trifluoromethoxy) | Metabolically stable, increased lipophilicity | Improved metabolic stability, enhanced permeability |
| -OCHF2 (Difluoromethoxy) | Intermediate properties | Balanced profile |
| -OH (Hydroxyl) | H-bond donor, increased polarity | Improved solubility, potential for new interactions |
| -NH2 (Amino) | H-bond donor, basic | New interactions, potential for salt formation |
Table 2. Comparison of bioisosteres for the 4-methoxy group.
IV. The 3-Methyl Group: The "Magic Methyl" Effect
The methyl group at the 3-position may seem simple, but its impact can be profound. The so-called "magic methyl" effect describes instances where the addition of a methyl group in a specific position dramatically increases potency. This can be due to favorable hydrophobic interactions with the target, entropic effects by displacing water molecules, or by inducing a more favorable binding conformation.
Bioisosteric Replacements for the Methyl Group
-
Ethyl or larger alkyl groups: Can probe for larger hydrophobic pockets, but may also introduce steric clashes.
-
Trifluoromethyl (-CF3): A lipophilic and metabolically stable group that can act as a bioisostere for a methyl group, but with different electronic properties.
-
Hydroxymethyl (-CH2OH): Introduces a hydrogen bonding group, increasing polarity.
-
Hydrogen (demethylation): Removal of the methyl group can determine if it is essential for activity.
Experimental Protocols
The synthesis of bioisosteric analogs of 2-Bromo-4-methoxy-3-methylpyridine would typically involve multi-step sequences. Below are representative protocols for key transformations.
Protocol 1: Suzuki-Miyaura Coupling for 2-Aryl Analogs
This protocol describes the replacement of the 2-bromo substituent with a generic aryl group.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="1. Reaction Setup\n- Add 2-bromo-4-methoxy-3-methylpyridine,\narylboronic acid, and base to a dry flask."]; B [label="2. Catalyst Addition\n- Add Palladium catalyst (e.g., Pd(PPh3)4)\nand solvent (e.g., dioxane/water)."]; C [label="3. Reaction\n- Heat under inert atmosphere (e.g., 80-100°C).\n- Monitor by TLC or LC-MS."]; D [label="4. Work-up\n- Cool, dilute with organic solvent,\nand wash with water and brine."]; E [label="5. Purification\n- Dry organic layer, concentrate, and purify\nby column chromatography."];
A -> B -> C -> D -> E; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Materials:
-
2-Bromo-4-methoxy-3-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-4-methoxy-3-methylpyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Add the Pd(PPh3)4 catalyst to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methoxy-3-methylpyridine.
Protocol 2: Demethylation of the 4-Methoxy Group
This protocol describes the conversion of the 4-methoxy group to a 4-hydroxyl group.
Materials:
-
2-Bromo-4-methoxy-3-methylpyridine (1.0 eq)
-
Boron tribromide (BBr3) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-Bromo-4-methoxy-3-methylpyridine in anhydrous DCM in a dry, inert atmosphere-flushed flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr3 in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 2-bromo-3-methylpyridin-4-ol.
Conclusion
The 2-Bromo-4-methoxy-3-methylpyridine scaffold is a highly adaptable starting point for the development of potent and selective kinase inhibitors. By systematically applying the principles of bioisosterism, medicinal chemists can fine-tune the properties of this core structure to achieve a desirable balance of potency, selectivity, and pharmacokinetic parameters. The choice of which bioisosteric replacement to pursue will depend on the specific goals of the drug discovery program and the structure-activity relationships that emerge during lead optimization. The synthetic protocols provided herein offer a practical starting point for the synthesis of a diverse range of analogs for biological evaluation.
References
-
Bioisosterism is a tool for the rational modification of lead compounds searching for analogues aiming at the improvement of undesirable characteristics. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC. Available at: [Link]
-
The bioisosteric replacement of pyridines with benzonitriles is often used in medicinal chemistry studies. The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of a series of 2,3,5- and 3,5-substituted furo[3,2-b]pyridines were undertaken in order to investigate their utility as bioisosteres of 5-HT(1F) receptor agonist indole analogues. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. - EMBL-EBI. Available at: [Link]
-
Synthesis and evaluation of a series of 2,3,5- and 3,5-substituted furo[3,2-b]pyridines were undertaken in order to investigate their utility as bioisosteres of 5-HT(1F) receptor agonist indole analogues, 1–3. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - DOI. Available at: [Link]
-
2-bromo-4-methylpyridine with an electron-donating methyl group at the C-4 position converted almost quantitatively into a mixture of the 2-pyridones. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. Available at: [Link]
-
A total of 191 pyridine bioisosteres, such as thiazolidine, phenoxy, and methoxyphenyl, were generated using the MolOpt tool. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals. Available at: [Link]
-
Bioisosteres - A bioisostere is a molecule resulting from the exchange of an atom or of a group of atoms with an alternative, broadly similar, atom or group of atoms. Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]
-
Natural bromophenols are important secondary metabolites in marine algae. Derivatives of these bromophenol are potential candidates for the drug development due to their biological activities. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. Available at: [Link]
-
To optimize the conditions for the synthesis of 2-methyl-4-phenylpyridine and its derivatives. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available at: [Link]
-
In order to formulate structure-activity relationship (SAR) generalities, we examined releasing ability of several simple methcathinone analogs at the three monoamine transporters. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC. Available at: [Link]
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Pyridine derivatives are frequently used in the textile industry to create dyes. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
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When dealing with aromatic rings, one of the most popular ways in medicinal chemistry for deriving SAR is to probe the aromatic ring positions. Structure Activity Relationships - Drug Design Org. Available at: [Link]
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we propose the synthesis of bioisosteric compounds that are capable of inhibiting Plasmodium falciparum Choline Kinase. New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity - MDPI. Available at: [Link]
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Bioisosteric replacement is a powerful tool for modulating the drug-like properties, altering ADME-Tox properties of chemical space of experimental therapeutics. Bioisosteres in Medicinal Chemistry | Request PDF. Available at: [Link]
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A series of novel pyridine-bridged analogues of combretastatin-A4 (CA-4) were designed and synthesized. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Herein, we demonstrate that 2-difluoromethylpyridine is a bioisosteric replacement of pyridine-N-oxide. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. Available at: [Link]
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Herein, we demonstrate that 2-difluoromethylpyridine is a bioisosteric replacement of pyridine-N-oxide. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. Available at: [Link]
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Here we report that several clinical kinase inhibitors also inhibit bromodomains with therapeutically relevant potencies and are best classified as dual kinase/bromodomain inhibitors. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC. Available at: [Link]
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A class of 4-phenoxy-pyridine/pyrimidine derivatives (23a–23p and 24a–24h) were designed, synthesized and evaluated as potent dual VEGFR-2/c-Met inhibitors. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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To further investigate the structure-activity relationships of these pyrimidine-containing xanthine oxidase inhibitors and explore the contribution of amino or hydroxy group on xanthine oxidase inhibitory potency, several 2-phenylpyrimidine derivatives with amino or hydroxy functional group were designed and synthesized. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
